molecular formula C18H24N6O2S B12384150 ART0380

ART0380

货号: B12384150
分子量: 388.5 g/mol
InChI 键: JHPDHYAMSPMBIF-MUDIAHQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ART0380 is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H24N6O2S

分子量

388.5 g/mol

IUPAC 名称

4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C18H24N6O2S/c1-12-11-26-8-7-24(12)17-10-16(23-27(2,25)14-3-4-14)21-18(22-17)13-5-6-20-15(19)9-13/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H2,19,20)/t12-,27+/m1/s1

InChI 键

JHPDHYAMSPMBIF-MUDIAHQHSA-N

手性 SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)N=[S@](=O)(C)C3CC3)C4=CC(=NC=C4)N

规范 SMILES

CC1COCCN1C2=NC(=NC(=C2)N=S(=O)(C)C3CC3)C4=CC(=NC=C4)N

产品来源

United States

Foundational & Exploratory

ART0380: A Targeted Approach to ATM-Deficient Cancers Through ATR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a specific focus on its synthetic lethal interaction with Ataxia-Telangiectasia Mutated (ATM)-deficient cancers. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Exploiting Synthetic Lethality

This compound is an orally administered small molecule that selectively inhibits the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR plays a pivotal role in sensing and responding to replication stress, a state of slowed or stalled DNA replication that can lead to DNA damage.[1] In healthy cells, both ATM and ATR pathways are active and can compensate for each other to maintain genomic stability.

However, many cancers exhibit deficiencies in specific DDR pathways, creating a vulnerability that can be exploited therapeutically. A significant proportion of tumors, estimated to be up to 24% in high-unmet-need solid tumors, have a deficiency in the ATM protein.[1] This deficiency renders them highly dependent on the ATR pathway to manage replication stress and repair DNA damage.

The therapeutic strategy for this compound is rooted in the concept of synthetic lethality . In ATM-deficient cancer cells, the inhibition of the compensatory ATR pathway by this compound leads to an accumulation of unrepaired DNA damage and replication stress. This ultimately triggers catastrophic genomic instability and selective cancer cell death, while sparing healthy cells with functional ATM.[2][3]

Recent clinical findings have highlighted an innovative "triple targeting" approach:

  • Selecting for high replication stress: Targeting cancers with inherent ATM deficiency.[1]

  • Inducing further replication stress: Utilizing a low dose of a topoisomerase 1 inhibitor, such as irinotecan, to exacerbate DNA damage.[1][2]

  • Preventing cellular rescue: Inhibiting the ATR pathway with this compound to block the cancer cells' ability to repair the induced damage.[1]

This combination strategy has shown promising results in clinical trials, particularly in enhancing the anti-tumor activity of this compound in ATM-deficient settings.[1][2]

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in cancer models with varying degrees of ATM loss of function.[4]

Cell LineCancer TypeATM StatusThis compound IC50 (µM)Reference
HT-29Colorectal AdenocarcinomaProficient>1[5]
NCI-H23Lung AdenocarcinomaDeficient0.01 - 0.1[5]
Granta-519Mantle Cell LymphomaDeficient0.01 - 0.1[5]
LoVoColorectal AdenocarcinomaProficient (High Replication Stress)0.1 - 1[5]
CCD-18CoNormal Colon FibroblastProficient>10[5]

Clinical Efficacy in ATM-Deficient Tumors

The ongoing STELLA Phase 1/2a clinical trial (NCT04657068) is evaluating this compound in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors.[1] The results have shown significant clinical activity in patients with ATM-deficient tumors.

Patient PopulationTreatmentConfirmed Overall Response Rate (cORR)Reference
ATM-negative solid tumors (at RP2D)This compound + low-dose irinotecan50%[1]
ATM-deficient (ATM-low or ATM-negative) solid tumorsThis compound + low-dose irinotecan37%[1]

Key Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., HT-29, NCI-H23, Granta-519, LoVo, and CCD-18Co) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a period of 7 days.

  • Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for ATR Pathway Inhibition

Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of downstream ATR targets.

Methodology:

  • ATM-deficient and proficient cancer cells are treated with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against phosphorylated Chk1 (a direct downstream target of ATR) and total Chk1.

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Markers

Objective: To visualize and quantify the extent of DNA damage induced by this compound.

Methodology:

  • Cells are grown on coverslips and treated with this compound.

  • After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

  • Coverslips are blocked and then incubated with a primary antibody against the DNA double-strand break marker, γH2AX.

  • Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.

  • Images are acquired using a fluorescence microscope, and the number of γH2AX foci per cell is quantified using image analysis software.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound in ATM-Deficient Cancer

ART0380_Mechanism cluster_DDR DNA Damage Response DNA_Damage DNA Damage & Replication Stress ATM ATM (Deficient) DNA_Damage->ATM Normally activates ATR ATR DNA_Damage->ATR Activates CellCycleArrest Cell Cycle Arrest & DNA Repair ATM->CellCycleArrest Contributes to CHK1 CHK1 ATR->CHK1 Phosphorylates CHK1->CellCycleArrest Promotes Apoptosis Cell Death (Apoptosis) This compound This compound This compound->ATR Inhibits

Caption: this compound inhibits ATR, leading to cell death in ATM-deficient cancers.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture ATM-deficient and proficient cancer cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot (pChk1, Chk1) treatment->western_blot if_staining Immunofluorescence (γH2AX) treatment->if_staining data_analysis Data Analysis (IC50, Protein Levels, Foci Quantification) viability_assay->data_analysis western_blot->data_analysis if_staining->data_analysis conclusion Conclusion on this compound's potency and selectivity data_analysis->conclusion

Caption: Workflow for preclinical evaluation of this compound's anti-cancer activity.

Logical Relationship of Synthetic Lethality

Caption: this compound induces synthetic lethality in ATM-deficient cancer cells.

References

Preclinical Profile of ART0380: A Potent and Selective ATR Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of ART0380 (also known as alnodesertib), a potent and selective, orally active inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. This compound is currently under clinical investigation for the treatment of advanced or metastatic solid tumors. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Core Concepts: Targeting the DNA Damage Response with this compound

Cancer cells are characterized by high levels of replication stress and often possess defects in their DNA Damage Response (DDR) pathways, making them reliant on the remaining functional DDR pathways for survival. ATR is a critical kinase that senses and responds to replication stress, initiating a signaling cascade to arrest the cell cycle and facilitate DNA repair. Inhibition of ATR in cancer cells with existing DDR deficiencies, such as mutations in the ATM gene, can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This compound is designed to exploit this vulnerability.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound within the ATR signaling pathway.

ART0380_Mechanism_of_Action DNA Damage DNA Damage Stalled Replication Forks Stalled Replication Forks DNA Damage->Stalled Replication Forks ATR ATR-ATRIP Complex Stalled Replication Forks->ATR activates CHK1 CHK1 ATR->CHK1 Apoptosis Apoptosis ATR->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Cell Cycle Arrest->Apoptosis DNA Repair->Apoptosis This compound This compound This compound->ATR Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Line Selection Cell Line Selection Animal Model Animal Model Cell Line Selection->Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing This compound +/- Combination Agent Randomization->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Body Weight Body Weight Dosing->Body Weight Pharmacodynamics Biomarker Analysis (γH2AX) Dosing->Pharmacodynamics Efficacy Endpoint Tumor Growth Inhibition Tumor Measurement->Efficacy Endpoint

References

Alnodesertib: A Technical Guide to Target Engagement and Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnodesertib (formerly ART0380) is an orally bioavailable, selective, and ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2][3] ATR is activated in response to DNA single-strand breaks and replication stress, initiating a signaling cascade to arrest the cell cycle and facilitate DNA repair.[4] In many cancers, defects in other DDR pathways, such as the loss of Ataxia-Telangiectasia Mutated (ATM), lead to a greater reliance on ATR for survival. Alnodesertib exploits this dependency, inducing synthetic lethality in cancer cells with high levels of replication stress or ATM deficiency.[2][5] This technical guide provides an in-depth overview of alnodesertib's target engagement, its effects on downstream signaling, and the methodologies used to characterize its activity.

Target Engagement and Potency

Alnodesertib demonstrates potent and selective inhibition of the ATR kinase. The following tables summarize the key quantitative data regarding its biochemical and cellular activity.

ParameterValueAssay SystemReference
IC50 (ATR-ATRIP complex) 51.7 nMBiochemical kinase assay[1]
IC50 (phospho-Chk1) 22 nMCellular Western blot assay[1]

Table 1: Biochemical and Cellular Potency of Alnodesertib. This table summarizes the half-maximal inhibitory concentrations (IC50) of alnodesertib against the ATR-ATRIP complex and for the inhibition of Chk1 phosphorylation in a cellular context.

Cell LineIC50 (Cell Growth)Cancer TypeReference
LoVo 1 µMColon Cancer[1]
NCI-H23 0.13 µMNon-Small Cell Lung Cancer[1]
CCD-18Co (normal fibroblasts) 6.4 µMNormal Colon Fibroblast[1]

Table 2: In Vitro Cell Growth Inhibition by Alnodesertib. This table presents the half-maximal inhibitory concentration (IC50) of alnodesertib on the growth of various cancer cell lines and a normal fibroblast cell line.

Downstream Signaling Pathway

Alnodesertib's primary mechanism of action is the inhibition of the ATR kinase, which leads to the disruption of the DNA damage checkpoint and ultimately, tumor cell death. The core signaling pathway affected by alnodesertib is depicted below.

Alnodesertib_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Signaling Cascade cluster_2 Cell Cycle Regulation cluster_3 Cellular Outcomes DNA Damage\n(e.g., from Chemotherapy) DNA Damage (e.g., from Chemotherapy) ATR ATR DNA Damage\n(e.g., from Chemotherapy)->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates p-Chk1 (active) p-Chk1 (active) ATR->p-Chk1 (active) phosphorylates Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (active)->Cell Cycle Arrest induces DNA Repair DNA Repair p-Chk1 (active)->DNA Repair promotes Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis leads to (when repair fails) Alnodesertib Alnodesertib Alnodesertib->ATR inhibits

Caption: Alnodesertib inhibits ATR, preventing Chk1 phosphorylation and disrupting DNA damage repair, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of alnodesertib.

ATR Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of alnodesertib on the kinase activity of the ATR-ATRIP complex.

Materials:

  • Recombinant human ATR-ATRIP complex

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP (at a concentration near the Km for ATR)

  • Substrate peptide (e.g., a peptide containing a Chk1 phosphorylation motif)

  • Alnodesertib (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of alnodesertib in kinase buffer.

  • In a 384-well plate, add the ATR-ATRIP enzyme, substrate peptide, and alnodesertib dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each alnodesertib concentration and determine the IC50 value using non-linear regression analysis.

ATR_Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Serial Dilutions of Alnodesertib Serial Dilutions of Alnodesertib Combine ATR-ATRIP, Substrate, and Alnodesertib Combine ATR-ATRIP, Substrate, and Alnodesertib Serial Dilutions of Alnodesertib->Combine ATR-ATRIP, Substrate, and Alnodesertib Initiate with ATP Initiate with ATP Combine ATR-ATRIP, Substrate, and Alnodesertib->Initiate with ATP Incubate at 30°C Incubate at 30°C Initiate with ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the ATR biochemical kinase inhibition assay.

Western Blot for Phospho-Chk1 Inhibition

This cellular assay measures the ability of alnodesertib to inhibit the phosphorylation of Chk1, a direct downstream target of ATR.

Materials:

  • Cancer cell line (e.g., LoVo)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydroxyurea or UV radiation)

  • Alnodesertib (various concentrations)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Chk1 (Ser345), rabbit anti-total Chk1, and a loading control (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of alnodesertib for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by adding a DNA damaging agent or exposing cells to UV radiation.

  • After a further incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk1 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the inhibition of Chk1 phosphorylation.

Western_Blot_Workflow cluster_0 Cell Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Analysis Seed Cells Seed Cells Treat with Alnodesertib Treat with Alnodesertib Seed Cells->Treat with Alnodesertib Induce DNA Damage Induce DNA Damage Treat with Alnodesertib->Induce DNA Damage Cell Lysis Cell Lysis Induce DNA Damage->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Quantify Band Intensity Quantify Band Intensity Detection->Quantify Band Intensity

Caption: Workflow for Western blot analysis of phospho-Chk1 inhibition.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of alnodesertib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., LoVo, NCI-H23)

  • Cell culture medium and supplements

  • Alnodesertib (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of alnodesertib and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement and Analysis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Alnodesertib Treat with Alnodesertib Seed Cells in 96-well Plate->Treat with Alnodesertib Incubate for 72 hours Incubate for 72 hours Treat with Alnodesertib->Incubate for 72 hours Add MTT Solution Add MTT Solution Incubate for 72 hours->Add MTT Solution Incubate for 2-4 hours Incubate for 2-4 hours Add MTT Solution->Incubate for 2-4 hours Add Solubilization Solution Add Solubilization Solution Incubate for 2-4 hours->Add Solubilization Solution Measure Absorbance at 570 nm Measure Absorbance at 570 nm Add Solubilization Solution->Measure Absorbance at 570 nm Calculate % Viability and IC50 Calculate % Viability and IC50 Measure Absorbance at 570 nm->Calculate % Viability and IC50

Caption: Workflow for the MTT cell viability assay.

Conclusion

Alnodesertib is a potent and selective ATR inhibitor with a clear mechanism of action involving the disruption of the DNA damage response pathway. Its ability to induce synthetic lethality in cancers with ATM deficiency and high replication stress makes it a promising therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of alnodesertib and other ATR inhibitors in preclinical and clinical settings. The ongoing clinical trials will further elucidate the therapeutic potential of alnodesertib in various solid tumors.[6]

References

ART0380: A Technical Overview of its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[3][4] It is activated in response to single-stranded DNA (ssDNA) and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[5] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to an accumulation of DNA damage and ultimately inducing synthetic lethality, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) deficiency.[2][6] This document provides a comprehensive technical overview of the preclinical and clinical data on this compound's effect on cell cycle checkpoints, its mechanism of action, and detailed experimental protocols.

Mechanism of Action: ATR Inhibition and Cell Cycle Abrogation

This compound functions as an ATP-competitive inhibitor of the ATR kinase. The primary downstream effector of ATR in cell cycle control is the checkpoint kinase 1 (CHK1).[7] Upon activation by ATR, CHK1 phosphorylates and inactivates CDC25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[7] By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[8] This forces cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent cell death.[9] This mechanism is particularly effective in cancer cells with a defective G1 checkpoint, often due to mutations in p53 or ATM, as they are heavily reliant on the S and G2/M checkpoints for survival.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and clinical efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
ATR-ATRIP Complex Inhibition (IC50) 51.7 nMBiochemical Assay
Cell Growth Inhibition (EC50)
NCI-H23 (ATM LOF)0.13 µM7-day MTT assay[6]
Granta-519 (ATM LOF)Not explicitly stated, but robust inhibition observed7-day MTT assay[6]
LoVo (Colorectal Adenocarcinoma)1 µM7-day MTT assay[6]
CCD-18Co (Normal Colon Fibroblast)6.4 µM7-day MTT assay[6]
NCI-H460 (Parental)~1 µM (estimated)7-10 day growth assay[6]
NCI-H460 (ATM KO)~0.1 µM (estimated)7-10 day growth assay[6]
Calu-6 (Parental)>1 µM (estimated)7-10 day growth assay[6]
Calu-6 (ATM KO)~0.1 µM (estimated)7-10 day growth assay[6]
PC-3 (Parental)>1 µM (estimated)7-10 day growth assay[6]
PC-3 (ATM KO)~0.1 µM (estimated)7-10 day growth assay[6]

Table 2: Clinical Efficacy of this compound in Combination with Irinotecan (STELLA Phase 1/2a Trial)

Patient PopulationConfirmed Overall Response Rate (cORR)Reference
ATM-negative Solid Tumors 50%[1]
ATM-deficient (ATM-low or ATM-negative) Solid Tumors 37%[1]

Table 3: Effect of this compound on Cell Cycle Distribution in NCI-H460 Cells (48-hour treatment)

Cell LineThis compound ConcentrationG1 Phase (%) (estimated)S Phase (%) (estimated)G2/M Phase (%) (estimated)Reference
NCI-H460 (Parental) 0 µM552025[6]
0.1 µM502525[6]
1 µM453025[6]
NCI-H460 (ATM KO) 0 µM502525[6]
0.1 µM101575[6]
1 µM51085[6]

Note: Percentages are estimated from the provided histograms in the source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described below.

ART0380_Mechanism_of_Action cluster_stress DNA Damage / Replication Stress cluster_atr_pathway ATR Pathway cluster_cell_cycle Cell Cycle Control stress ssDNA ATR ATR stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CDC25 CDC25 pCHK1->CDC25 inhibits G2M G2/M Checkpoint Arrest CDK CDK/Cyclin CDC25->CDK activates Mitosis Mitosis CDK->Mitosis promotes G2M->Mitosis This compound This compound This compound->ATR Western_Blot_Workflow start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-CHK1 Ser345) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Image Acquisition & Densitometry detection->analysis Flow_Cytometry_Workflow start Cell Harvest & Fixation (70% Ethanol) rnase RNase A Treatment start->rnase pi_stain Propidium Iodide (PI) Staining rnase->pi_stain acquisition Flow Cytometer Data Acquisition pi_stain->acquisition analysis Cell Cycle Profile Analysis (G1/S/G2-M) acquisition->analysis

References

The Discovery and Development of ART0380 (Alnodesertib): A Technical Guide to a Novel ATR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR) pathway, a network essential for maintaining genomic integrity. In many cancers, the DDR pathway is compromised, leading to increased reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors like this compound to selectively target and kill cancer cells, a concept known as synthetic lethality. This technical guide details the discovery, mechanism of action, preclinical characterization, and clinical development of this compound, providing researchers and drug development professionals with a comprehensive overview of this promising anti-cancer agent.

Introduction: The Rationale for ATR Inhibition in Oncology

The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this network is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a serine/threonine kinase that is activated by single-stranded DNA (ssDNA) breaks and replication stress.[1] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2]

Many cancers exhibit defects in other DDR pathways, such as mutations in the ATM gene, leading to a heightened reliance on the ATR signaling pathway for survival. This phenomenon, termed "synthetic lethality," provides a compelling rationale for the development of ATR inhibitors as anti-cancer agents. By inhibiting ATR in such tumors, it is possible to induce catastrophic DNA damage and subsequent cell death, while sparing normal, healthy cells with intact DDR pathways.[3][4]

This compound (alnodesertib) was developed as a potent and selective small molecule inhibitor of ATR to exploit this therapeutic vulnerability.[3][5] It was discovered through a collaboration between The University of Texas MD Anderson Cancer Center and ShangPharma Innovation and is being developed by Artios Pharma.[6] Preclinical studies have demonstrated its ability to induce tumor cell death, particularly in models with ATM deficiency, and to synergize with DNA-damaging chemotherapies.[7][8] this compound is currently being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents, for the treatment of advanced solid tumors.[9][10][11]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the ATR kinase.[5] It binds to the ATP-binding pocket of the ATR-ATRIP complex, preventing the phosphorylation of its downstream substrates, most notably CHK1.[5] The inhibition of ATR signaling by this compound leads to the abrogation of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from arresting the cell cycle to perform repairs. This forces the cells to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[2] Furthermore, ATR inhibition by this compound can lead to the collapse of stalled replication forks, further increasing the burden of DNA damage within the cancer cell.[2]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)
ATR-ATRIP ComplexBiochemical Kinase Assay51.7

Data sourced from Selleck Chemicals product page.[5]

Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDosing RouteKey Findings
MouseOralHigh free exposure at well-tolerated doses.[3]
RatOralFavorable profile for once or twice daily dosing.[3]
DogOralFavorable profile for once or twice daily dosing.[3]
MonkeyOralFavorable profile for once or twice daily dosing.[3]
Table 3: Clinical Pharmacokinetics of this compound (Phase 1 Data)
ParameterValue/Observation
AbsorptionRapidly absorbed.
EliminationRelatively rapid elimination.
Half-life~8.5 hours (mean).[6]
ExposureDose-proportional increase in Cmax and AUC with low variability.[6]
Dosing Schedule SuitabilitySuitable for both intermittent and continuous once-daily (QD) dosing.[2]
Table 4: Clinical Efficacy of this compound in the STELLA (NCT04657068) Phase 1/2a Study
Patient PopulationTreatment RegimenConfirmed Overall Response Rate (cORR)
ATM-negative solid tumors (at RP2D)This compound + low-dose irinotecan50%
ATM-deficient (ATM-low or ATM-negative) solid tumorsThis compound + low-dose irinotecan37%

Data presented at the AACR Annual Meeting 2025.[1][12]

Experimental Protocols

ATR Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the in vitro potency of a compound against the ATR-ATRIP kinase complex.

  • Reagents and Materials:

    • Recombinant human ATR-ATRIP complex

    • Biotinylated peptide substrate (e.g., a peptide containing a CHK1 phosphorylation motif)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • This compound (or other test inhibitor) dissolved in DMSO

    • Stop solution (e.g., 100 mM EDTA)

    • Detection reagents (e.g., Streptavidin-coated plates and a phospho-specific antibody conjugated to a detectable label)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a microplate, add the kinase reaction buffer, the biotinylated peptide substrate, and the diluted this compound.

    • Initiate the kinase reaction by adding the ATR-ATRIP enzyme and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound components.

    • Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the plate to remove unbound antibody.

    • Add a detection reagent and measure the signal using a plate reader.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based p-CHK1 (Ser345) Western Blot Assay

This protocol outlines a method to assess the pharmacodynamic effect of this compound on ATR signaling in cells by measuring the phosphorylation of its downstream target, CHK1.

  • Reagents and Materials:

    • Cancer cell line (e.g., a line with known ATM deficiency)

    • Cell culture medium and supplements

    • This compound dissolved in DMSO

    • DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce DNA damage by adding hydroxyurea or exposing the cells to UV radiation.

    • Incubate for an additional period (e.g., 1-2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line (e.g., a human colorectal or pancreatic cancer line with ATM deficiency)

    • This compound formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Implant the cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at a specified dose and schedule (e.g., once daily). The control group receives the vehicle.

    • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

    • Analyze the tumor growth inhibition data to determine the efficacy of this compound.

Mandatory Visualizations

Signaling Pathway Diagram

ATR_Signaling_Pathway cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (ssDNA, Replication Stress) ATR_ATRIP ATR-ATRIP DNA_Damage->ATR_ATRIP Activates CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Replication_Fork_Stabilization Replication Fork Stabilization CHK1->Replication_Fork_Stabilization Apoptosis Apoptosis This compound This compound This compound->ATR_ATRIP Inhibits

Caption: ATR Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram: Western Blot for p-CHK1

Western_Blot_Workflow Cell_Culture 1. Cell Culture & This compound Treatment DNA_Damage_Induction 2. DNA Damage Induction (e.g., Hydroxyurea) Cell_Culture->DNA_Damage_Induction Cell_Lysis 3. Cell Lysis DNA_Damage_Induction->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Blocking 7. Blocking Western_Blot->Blocking Primary_Antibody 8. Primary Antibody Incubation (p-CHK1, Total CHK1, Loading Control) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Experimental Workflow for p-CHK1 Western Blot Analysis.

Clinical Development Overview of this compound

Clinical_Development_Workflow Preclinical Preclinical Development (In vitro & In vivo studies) Phase1 Phase 1/1b (NCT04657068) - Safety & Tolerability - PK/PD - Recommended Phase 2 Dose Preclinical->Phase1 Phase2a Phase 2a Expansion (STELLA - NCT04657068) - Monotherapy - Combination with Gemcitabine - Combination with Irinotecan Phase1->Phase2a Phase2_Mono Phase 2 Monotherapy (NCT05798611) - Biologically Selected Tumors Phase1->Phase2_Mono Pivotal_Studies Pivotal Studies (Planned) Phase2a->Pivotal_Studies Phase2_Mono->Pivotal_Studies

Caption: Clinical Development Workflow for this compound.

References

In Vitro Characterization of Alnodesertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnodesertib (formerly ART0380) is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway. By targeting ATR, alnodesertib disrupts the signaling cascade that allows cancer cells to cope with replication stress, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the in vitro activity of alnodesertib, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

Alnodesertib functions as an ATP-competitive inhibitor of the ATR kinase.[1] ATR is a key protein kinase that is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, common hallmarks of cancer cells.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

By inhibiting ATR, alnodesertib prevents the phosphorylation of CHK1 and other downstream effectors. This abrogation of the ATR-mediated signaling pathway leads to the accumulation of DNA damage, collapse of replication forks, and ultimately, tumor cell apoptosis.[2] This mechanism is particularly effective in tumors with existing defects in other DNA repair pathways, such as those with mutations in the ATM gene, creating a synthetic lethal interaction.[3]

Alnodesertib Mechanism of Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Effect of Alnodesertib DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis leads to DNA Repair->Apoptosis leads to Alnodesertib Alnodesertib Alnodesertib->ATR inhibits

Caption: Alnodesertib inhibits ATR, disrupting DNA repair and cell cycle arrest, leading to apoptosis.

Quantitative In Vitro Activity

The potency of alnodesertib has been evaluated across various cancer cell lines and against its direct molecular target. The following tables summarize the key quantitative data available from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Alnodesertib

Target/Cell LineAssay TypeIC50 / EC50Reference
ATR-ATRIP ComplexEnzyme Activity Assay51.7 nM[1]
LoVo (colorectal adenocarcinoma)Cell Growth Inhibition1 µMN/A
NCI-H23 (lung adenocarcinoma)Cell Growth Inhibition0.13 µMN/A
CCD-18Co (normal colon fibroblasts)Cell Growth Inhibition6.4 µMN/A

Table 2: Inhibition of Downstream Signaling

Cell LineAssayTargetIC50Reference
N/AWestern Blotphospho-Chk122 nMN/A

Note: Comprehensive IC50 data across a wider range of cell lines is not yet publicly available in a consolidated format.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize the activity of alnodesertib.

Cell Viability Assay (MTT/WST-1)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of alnodesertib on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Alnodesertib (this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of alnodesertib in complete culture medium.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of alnodesertib. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells following treatment with alnodesertib using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Alnodesertib (this compound)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of alnodesertib for 48-72 hours.

  • Harvest the cells, including both adherent and floating populations, by trypsinization.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis Assay Workflow Cell Seeding Cell Seeding Alnodesertib Treatment Alnodesertib Treatment Cell Seeding->Alnodesertib Treatment Cell Harvesting Cell Harvesting Alnodesertib Treatment->Cell Harvesting Staining (Annexin V/PI) Staining (Annexin V/PI) Cell Harvesting->Staining (Annexin V/PI) Flow Cytometry Analysis Flow Cytometry Analysis Staining (Annexin V/PI)->Flow Cytometry Analysis Data Quantification Data Quantification Flow Cytometry Analysis->Data Quantification

Caption: Workflow for assessing apoptosis induction by alnodesertib using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to alnodesertib treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Alnodesertib (this compound)

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of alnodesertib for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow Cell Seeding Cell Seeding Alnodesertib Treatment Alnodesertib Treatment Cell Seeding->Alnodesertib Treatment Cell Harvesting & Fixation Cell Harvesting & Fixation Alnodesertib Treatment->Cell Harvesting & Fixation PI Staining PI Staining Cell Harvesting & Fixation->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis Cell Cycle Phase Quantification Cell Cycle Phase Quantification Flow Cytometry Analysis->Cell Cycle Phase Quantification

Caption: Workflow for analyzing cell cycle distribution in response to alnodesertib treatment.

In Vitro Resistance Mechanisms

While specific in vitro studies detailing acquired resistance mechanisms to alnodesertib are not yet widely published, potential mechanisms can be extrapolated from general knowledge of ATR inhibitor resistance. These may include:

  • Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein could reduce the intracellular concentration of alnodesertib.

  • Alterations in the ATR signaling pathway: Mutations in ATR that prevent drug binding or compensatory activation of parallel DNA repair pathways could confer resistance.

  • Loss of downstream effectors: Loss of function of proteins required for the execution of apoptosis following ATR inhibition could lead to resistance.

Further research is required to elucidate the specific mechanisms of both intrinsic and acquired resistance to alnodesertib in various cancer contexts.

Conclusion

Alnodesertib is a potent and selective ATR inhibitor with promising in vitro activity against cancer cells, particularly those with underlying DNA repair deficiencies. Its mechanism of action, centered on the disruption of the DNA damage response, leads to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a framework for the continued in vitro characterization of alnodesertib and other ATR inhibitors, which will be crucial for their further clinical development and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

The Impact of ART0380 on Genomic Instability in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART0380 (alnodesertib) is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on genomic instability in cancer cells. By targeting the ATR pathway, this compound selectively induces synthetic lethality in tumors with deficiencies in other DDR pathways, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene. This document summarizes key preclinical and clinical findings, presents detailed experimental protocols for assessing the effects of this compound, and visualizes the core signaling pathways and experimental workflows.

Introduction: Targeting Genomic Instability in Cancer

Genomic instability is a hallmark of cancer, characterized by an increased rate of mutations and chromosomal alterations. This instability is often driven by defects in the DNA Damage Response (DDR) network, a complex system of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic integrity. Cancer cells with DDR defects become heavily reliant on the remaining intact repair pathways for their survival. This dependency creates a therapeutic window for targeted therapies that can selectively eliminate cancer cells by inhibiting these crucial survival pathways, a concept known as synthetic lethality.

One of the key regulators of the DDR is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a master regulator of the cellular response to replication stress, a condition of slowed or stalled DNA replication that can lead to DNA damage. Many cancers exhibit high levels of endogenous replication stress due to oncogene activation and rapid proliferation, making them particularly dependent on the ATR signaling pathway for survival.

This compound (alnodesertib) is a novel, orally bioavailable, and selective small molecule inhibitor of ATR. It is being developed as a targeted anti-cancer agent, both as a monotherapy and in combination with DNA-damaging agents, for the treatment of tumors with specific DDR deficiencies.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the kinase activity of ATR. This inhibition disrupts the ATR-mediated signaling cascade, leading to increased genomic instability and ultimately cell death in cancer cells, particularly those with pre-existing DDR defects.

The ATR Signaling Pathway

The ATR signaling pathway is a central component of the DNA damage response. It is activated by single-stranded DNA (ssDNA) that is coated with Replication Protein A (RPA). This structure is a common intermediate during DNA replication stress and at sites of DNA damage. Once activated, ATR phosphorylates a number of downstream substrates, most notably the checkpoint kinase 1 (CHK1).

Activated CHK1, in turn, phosphorylates and inactivates the CDC25 family of phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M checkpoint. This pause in the cell cycle allows time for DNA repair to occur. ATR also plays a direct role in stabilizing stalled replication forks, preventing their collapse into double-strand breaks.

This compound-Mediated Inhibition of ATR and Induction of Genomic Instability

This compound, by inhibiting ATR, prevents the phosphorylation and activation of CHK1. This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This results in mitotic catastrophe and cell death.

Furthermore, in the absence of functional ATR, stalled replication forks are not properly stabilized and are more likely to collapse, leading to the formation of DNA double-strand breaks. In cancer cells with defects in other DDR pathways, such as those with loss-of-function mutations in ATM, the accumulation of these this compound-induced DNA lesions cannot be efficiently repaired, leading to a high degree of genomic instability and synthetic lethality.

A key biomarker of this compound's activity is the phosphorylation of the histone variant H2AX on serine 139, known as γH2AX. γH2AX is an early marker of DNA double-strand breaks. Preclinical and clinical studies have shown that this compound treatment leads to an increase in γH2AX levels in tumor cells, indicating the induction of DNA damage.

dot

ART0380_Mechanism_of_Action Replication Fork Stalling Replication Fork Stalling ssDNA-RPA ssDNA-RPA Replication Fork Stalling->ssDNA-RPA ATR ATR ssDNA-RPA->ATR CHK1 CHK1 ATR->CHK1 phosphorylates DNA Repair DNA Repair ATR->DNA Repair Genomic Instability Genomic Instability p-CHK1 p-CHK1 (active) CDC25 CDC25 p-CHK1->CDC25 phosphorylates p-CDC25 p-CDC25 (inactive) CDK CDK p-CDC25->CDK fails to activate Cell Cycle Arrest Cell Cycle Arrest CDK->Cell Cycle Arrest This compound This compound This compound->ATR inhibits Apoptosis Apoptosis Genomic Instability->Apoptosis gH2AX_Staining_Workflow start Start seed_cells Seed Cells on Coverslips start->seed_cells drug_treatment Treat with this compound seed_cells->drug_treatment fixation Fix with 4% PFA drug_treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with anti-γH2AX Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain mount Mount Coverslips counterstain->mount imaging Image with Fluorescence Microscope mount->imaging analysis Analyze γH2AX Foci per Nucleus imaging->analysis end End analysis->end Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and Treat Cells with this compound start->seed_and_treat harvest_cells Harvest Cells (Trypsinization) seed_and_treat->harvest_cells fixation Fix with Cold 70% Ethanol harvest_cells->fixation staining Stain with Propidium Iodide (PI) and RNase A fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Cell Cycle Phases (G1, S, G2/M) flow_cytometry->data_analysis end End data_analysis->end

Methodological & Application

ART0380 Protocol for In Vitro Cell Line Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity upon replication stress.[1] By inhibiting ATR, this compound disrupts the cell's ability to repair damaged DNA, leading to synthetic lethality in cancer cells with existing DNA repair defects, such as those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene.[1][3][4] Preclinical data have demonstrated that this compound exhibits single-agent antitumor activity in tumors with ATM deficiencies and synergizes with DNA-damaging agents.[1][4]

These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cancer cell lines. The protocols cover the assessment of cell viability, analysis of cell cycle progression, detection of apoptosis, and investigation of the underlying mechanism of action through Western blotting.

Data Presentation

This compound In Vitro Activity

The following table summarizes the in vitro potency of this compound in various cancer cell lines, highlighting its increased efficacy in ATM-deficient models.

Cell LineCancer TypeATM StatusEC50 (µM) for Cell ProliferationReference
LoVoColorectal CarcinomaDeficient0.02 µM[5]
Granta-519Mantle Cell LymphomaDeficient0.05 µM[5]
NCI-H23Non-Small Cell Lung CancerProficient0.3 µM[5]
NCI-H460 (Parental)Non-Small Cell Lung CancerProficientNot Specified[5]
NCI-H460 (ATM KO)Non-Small Cell Lung CancerKnockoutMore sensitive than parental[5]
Calu-6 (Parental)Lung CarcinomaProficientNot Specified[5]
Calu-6 (ATM KO)Lung CarcinomaKnockoutMore sensitive than parental[5]
PC-3 (Parental)Prostate CancerProficientNot Specified[5]
PC-3 (ATM KO)Prostate CancerKnockoutMore sensitive than parental[5]
HT-29Colorectal AdenocarcinomaProficientEC50 for pChk1 inhibition in low nanomolar range[6]

Mandatory Visualizations

This compound Mechanism of Action: ATR Signaling Pathway

ART0380_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Inhibition of Repair Inhibition of Repair pChk1 p-Chk1 (S345) Chk1->pChk1 activation Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair pChk1->DNA Repair Apoptosis Apoptosis This compound This compound This compound->ATR inhibits Inhibition of Repair->Apoptosis leads to

Caption: this compound inhibits ATR, blocking Chk1 phosphorylation and leading to cell cycle dysregulation and apoptosis.

Experimental Workflow for this compound In Vitro Characterization

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed cancer cells (ATM-proficient and -deficient) B Treat with varying concentrations of this compound A->B C Cell Viability Assay (e.g., MTS/CellTiter-Glo) B->C D Western Blot Analysis (p-Chk1, γH2AX) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F Apoptosis Assay (Annexin V/PI Staining) B->F G IC50 Determination C->G H Protein Expression Quantification D->H I Cell Cycle Phase Distribution E->I J Quantification of Apoptotic Cells F->J

Caption: Workflow for evaluating this compound's effects on cancer cell lines.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LoVo, Granta-519, NCI-H23, and their ATM-proficient/deficient counterparts)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.001 µM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72-120 hours.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other measurements.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for ATR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the ATR signaling pathway, such as Chk1 and H2AX, following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Chk1 (Ser345)

    • Rabbit anti-Chk1

    • Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound at concentrations around the IC50 value (e.g., 0.1 µM, 1 µM, 10 µM) for 1-24 hours. A time course experiment is recommended to determine the optimal treatment time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Boil the samples for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the protein of interest to the loading control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% ice-cold ethanol

  • PI/RNase staining buffer (e.g., from BD Biosciences)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining buffer.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of PI fluorescence to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

This protocol utilizes Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound for 24-72 hours.

    • Collect both the culture medium (containing floating cells) and the adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Use quadrants to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the ATR inhibitor this compound. By employing these standardized methods, researchers can effectively assess the compound's potency, mechanism of action, and cellular effects in a variety of cancer cell line models. This information is crucial for advancing our understanding of this compound's therapeutic potential and for guiding further preclinical and clinical development.

References

Application Notes and Protocols: Alnodesertib in Combination Therapy with Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnodesertib (formerly ZN-c3 or ART0380) is an orally bioavailable, selective small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] The combination of alnodesertib with the topoisomerase I inhibitor irinotecan is a promising therapeutic strategy, particularly for tumors with deficiencies in other DDR proteins, such as Ataxia Telangiectasia Mutated (ATM). This document provides detailed application notes on the mechanism of action, preclinical rationale, and a summary of the clinical protocol for the combination therapy, primarily based on data from the STELLA clinical trial (NCT04657068).[2][3]

Scientific Rationale and Mechanism of Action

The therapeutic strategy for combining alnodesertib and irinotecan is rooted in the concept of synthetic lethality.

  • Irinotecan's Role: Irinotecan is a chemotherapy agent that induces DNA damage, specifically single-strand breaks, leading to replication stress in cancer cells.[4]

  • Alnodesertib's Role: Alnodesertib inhibits ATR, a key kinase that is activated in response to replication stress and single-strand breaks. ATR inhibition prevents the cell from repairing the DNA damage induced by irinotecan.[1][4]

  • Synthetic Lethality in ATM-deficient Tumors: In tumors that are deficient in the ATM protein, another critical DNA damage sensor, the cells are already compromised in their ability to repair DNA double-strand breaks.[4] By adding irinotecan to induce further DNA damage and alnodesertib to block the remaining major repair pathway (ATR-mediated), a "triple hit" is delivered to the cancer cells, leading to their death.[3][4] This approach is particularly effective in cancers with high endogenous replication stress, such as those with ATM deficiency.[5]

Signaling Pathway Diagram

G cluster_0 DNA Damage & Replication Stress cluster_1 DNA Damage Response (DDR) cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome Irinotecan Irinotecan DNA_Damage DNA Single-Strand Breaks (Replication Stress) Irinotecan->DNA_Damage ATR ATR Kinase DNA_Damage->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair ATR->Cell_Cycle_Arrest promotes Apoptosis Apoptosis (Cell Death) ATR->Apoptosis inhibition leads to ATM ATM Kinase (Deficient in Target Tumors) Alnodesertib Alnodesertib Alnodesertib->ATR inhibits

Caption: Mechanism of action for alnodesertib and irinotecan combination therapy.

Clinical Protocol: STELLA Trial (NCT04657068)

The following protocol is based on the Phase 1/2a STELLA trial, which evaluated the safety, tolerability, and preliminary efficacy of alnodesertib in combination with irinotecan in patients with advanced or metastatic solid tumors.[2][3]

Study Objectives
  • Primary Objectives: To assess the safety and tolerability of alnodesertib in combination with irinotecan and to determine the recommended Phase 2 dose (RP2D).[3]

  • Secondary Objectives: To evaluate the preliminary anti-tumor activity of the combination, including Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[2][6]

Patient Population
  • Inclusion Criteria: Patients with advanced or metastatic solid tumors who have no satisfactory alternative treatment options. A key cohort includes patients with ATM-negative tumors, particularly those with metastatic colorectal cancer (mCRC) in the third-line setting.[2][3]

  • Biomarker Selection: Patients are screened for ATM protein expression status, with a focus on enrolling those with ATM-negative disease.[3]

Dosing and Administration

The recommended Phase 2 dose (RP2D) for the combination was established as follows:

  • Alnodesertib: 200 mg administered orally on days 1 to 3 and 8 to 10 of a 21-day cycle.[3][6]

  • Irinotecan: 60 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle.[3][6]

Experimental Workflow Diagram

G cluster_screening Patient Screening cluster_enrollment Enrollment cluster_treatment Treatment Cycle (21 Days) cluster_assessment Assessment Patient_Population Advanced/Metastatic Solid Tumors Biomarker_Screening ATM Protein Expression (Immunohistochemistry) Patient_Population->Biomarker_Screening ATM_Negative ATM-Negative Cohort Biomarker_Screening->ATM_Negative ATM_Positive ATM-Positive Cohort (for comparison) Biomarker_Screening->ATM_Positive Dosing_Schedule Alnodesertib (200mg PO) Days 1-3 & 8-10 + Irinotecan (60mg/m² IV) Days 1 & 8 ATM_Negative->Dosing_Schedule ATM_Positive->Dosing_Schedule Safety_Monitoring Adverse Event Monitoring Dosing_Schedule->Safety_Monitoring Efficacy_Evaluation Tumor Response (RECIST) Dosing_Schedule->Efficacy_Evaluation

Caption: STELLA clinical trial workflow.

Summary of Clinical Data

The following tables summarize the quantitative data from the STELLA trial for the alnodesertib and irinotecan combination therapy.

Table 1: Patient Demographics and Baseline Characteristics (RP2D Cohort)
CharacteristicValue (n=58)Reference
Median Age (years)60 (range, 22-83)[2]
ECOG Performance Status 162%[2]
Liver Involvement60%[2]
Median Prior Lines of Therapy3 (range, 1-7)[2]
Prior Irinotecan59%[2][3]
ATM-Negative Cancers34%[2]
Table 2: Clinical Efficacy in ATM-Negative Tumors
EndpointValueReference
Confirmed Objective Response Rate (ORR)
ATM-Negative CRC and other solid tumors45%[3]
ATM-Negative solid tumors (at RP2D)50%[6][7][8]
Median Duration of Response (DOR)
ATM-Negative CRC and other solid tumors5.2 months (range, 1.4-10.7)[3]
ATM-Negative cancers (at RP2D)5.7 months[6]
Median Progression-Free Survival (PFS)
ATM-Negative disease (at RP2D)12.1 months[2]
Median Overall Survival (OS)
ATM-Negative disease (at RP2D)14.1 months[2]
Table 3: Clinical Efficacy in ATM-Positive Tumors
EndpointValueReference
Confirmed Objective Response Rate (ORR)0%[3]
Median Duration of Response (DOR)Not Applicable[3]
Table 4: Treatment-Related Adverse Events (TRAEs) in RP2D Cohort (Any Grade)
Adverse EventIncidenceReference
Neutropenia53%[3]
Anemia41%[3]
Fatigue33%[3]
Diarrhea31%[3]

Note: 97% of patients who received the RP2D experienced any-grade TRAEs, with 60% experiencing grade ≥3 TRAEs.[2]

Logical Relationship Diagram

G cluster_patient Patient Stratification cluster_outcome Treatment Outcome Patient Patient with Advanced Solid Tumor ATM_Status ATM Status Patient->ATM_Status ATM_Neg ATM-Negative ATM_Status->ATM_Neg Negative ATM_Pos ATM-Positive ATM_Status->ATM_Pos Positive High_ORR High ORR (45-50%) ATM_Neg->High_ORR predicts No_ORR No ORR (0%) ATM_Pos->No_ORR predicts

Caption: Patient selection logic for alnodesertib + irinotecan therapy.

Conclusion and Future Directions

The combination of the ATR inhibitor alnodesertib with low-dose irinotecan has demonstrated promising clinical activity and a manageable safety profile in patients with ATM-negative advanced solid tumors.[3][6] The data from the STELLA trial support the synthetic lethal approach of targeting tumors with inherent DNA damage response deficiencies. The FDA has granted Fast Track Designation to this combination for the treatment of third-line ATM-negative metastatic colorectal cancer, highlighting the significant unmet medical need in this patient population.[1][2][3]

Future research will likely focus on expanding the evaluation of this combination in other ATM-deficient tumor types, such as pancreatic cancer, and further refining biomarker strategies to optimize patient selection.[7][9] The development of this combination therapy represents a significant advancement in precision oncology for patients with DDR-deficient cancers.

References

Application Notes and Protocols: Utilizing ART0380 with Gemcitabine in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380 is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. In ovarian cancer, particularly in platinum-resistant settings, there is a critical need for novel therapeutic strategies. Gemcitabine, a nucleoside analog that induces DNA damage, is a standard-of-care chemotherapeutic agent in this context. The combination of this compound with gemcitabine is based on the synergistic principle of inducing DNA damage with gemcitabine and simultaneously inhibiting the cancer cells' ability to repair this damage with this compound, leading to enhanced tumor cell death.

Preclinical evidence has suggested a strong synergistic anti-tumor effect when this compound is combined with DNA damaging agents like gemcitabine.[1] This has led to the initiation of clinical trials to evaluate the safety and efficacy of this combination in patients with advanced solid tumors, including platinum-resistant ovarian cancer (NCT04657068).[2][3] These application notes provide an overview of the preclinical rationale and available data, along with detailed protocols for researchers to investigate this combination in ovarian cancer models.

Mechanism of Action

The combination of this compound and gemcitabine leverages a synthetic lethality approach.

  • Gemcitabine: As a pyrimidine analog, gemcitabine is incorporated into DNA during replication. This incorporation leads to chain termination and stalls DNA replication forks, inducing replication stress and DNA damage.[4]

  • This compound: This potent ATR inhibitor blocks the downstream signaling cascade that is activated in response to replication stress and DNA damage. By inhibiting ATR, this compound prevents cell cycle arrest and DNA repair, forcing the cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[5]

The dual action of inducing DNA damage while simultaneously preventing its repair is expected to be highly effective against cancer cells, which often have underlying defects in their DNA damage response pathways.

Preclinical Data

While specific quantitative preclinical data for the combination of this compound and gemcitabine in ovarian cancer models is not yet publicly available in peer-reviewed publications, the ongoing clinical trials are based on promising internal preclinical data.[1] The following table summarizes the expected outcomes from preclinical studies based on the known mechanisms of action and data from similar ATR inhibitors.

Cell LineTreatmentExpected IC50 (nM)Expected Tumor Growth Inhibition (%)Expected Increase in Apoptosis (Fold Change)
OVCAR-3This compoundData not availableData not availableData not available
GemcitabineData not availableData not availableData not available
This compound + GemcitabineSynergistically lower than single agentsSignificantly higher than single agentsSignificant increase over single agents
SKOV-3This compoundData not availableData not availableData not available
GemcitabineData not availableData not availableData not available
This compound + GemcitabineSynergistically lower than single agentsSignificantly higher than single agentsSignificant increase over single agents
A2780This compoundData not availableData not availableData not available
GemcitabineData not availableData not availableData not available
This compound + GemcitabineSynergistically lower than single agentsSignificantly higher than single agentsSignificant increase over single agents

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and gemcitabine in ovarian cancer models.

Cell Viability Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and gemcitabine, alone and in combination, and to assess for synergistic effects.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder, to be dissolved in DMSO)

  • Gemcitabine (solution or powder)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed ovarian cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound and gemcitabine in complete growth medium. For combination studies, prepare a matrix of concentrations of both drugs.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the untreated control.

  • Determine IC50 values using non-linear regression analysis.

  • Assess synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

Objective: To investigate the effect of this compound and gemcitabine on key proteins in the DNA damage response pathway.

Materials:

  • Ovarian cancer cells

  • 6-well plates

  • This compound and Gemcitabine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-CHK1, CHK1, p-H2AX, H2AX, Cleaved PARP, Actin/Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound, gemcitabine, or the combination for the desired time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Denature protein lysates and run on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analyze band intensities relative to a loading control.

In Vivo Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and gemcitabine, alone and in combination, in a mouse xenograft model of ovarian cancer.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Ovarian cancer cells (e.g., SKOV-3, OVCAR-3)

  • Matrigel

  • This compound (formulated for oral gavage)

  • Gemcitabine (formulated for intraperitoneal injection)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject 5 x 10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, this compound + Gemcitabine).

  • Administer treatments as per the planned schedule. For example:

    • This compound: Daily oral gavage.

    • Gemcitabine: Intraperitoneal injection twice a week.

  • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.

  • Monitor mouse body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway of this compound and Gemcitabine

Combination_Therapy_Pathway cluster_gemcitabine Gemcitabine Action cluster_atr_pathway ATR Signaling Pathway Gemcitabine Gemcitabine DNA_Replication DNA Replication Gemcitabine->DNA_Replication Incorporation into DNA Replication_Stress Replication Stress & DNA Damage DNA_Replication->Replication_Stress Stalled Forks ATR ATR Replication_Stress->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prevention of repair leads to cell death This compound This compound This compound->ATR Inhibition

Caption: Combined action of Gemcitabine and this compound in ovarian cancer.

Experimental Workflow for Combination Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Ovarian Cancer Cell Lines Viability Cell Viability (IC50, Synergy) Cell_Culture->Viability Western_Blot Western Blot (DDR Markers) Cell_Culture->Western_Blot Xenograft Xenograft Model Establishment Viability->Xenograft Guide dosing Efficacy Tumor Growth Inhibition Western_Blot->Efficacy Confirm mechanism Treatment Drug Administration (Single & Combo) Xenograft->Treatment Treatment->Efficacy

Caption: Workflow for preclinical evaluation of this compound and Gemcitabine.

Logical Relationship of the Combination Therapy

Logical_Relationship Gemcitabine Gemcitabine DNA_Damage Increased DNA Damage & Replication Stress Gemcitabine->DNA_Damage Synergistic_Apoptosis Synergistic Tumor Cell Apoptosis DNA_Damage->Synergistic_Apoptosis This compound This compound ATR_Inhibition Inhibition of DNA Damage Repair This compound->ATR_Inhibition ATR_Inhibition->Synergistic_Apoptosis

Caption: Synergy between this compound and Gemcitabine in ovarian cancer.

References

Application Note & Protocol: Investigating the Synergy of ART0380 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, has demonstrated significant preclinical efficacy as a monotherapy and in combination with other anti-cancer agents.[1][2] One of the most promising combination strategies involves the co-administration of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination is designed to exploit the principle of synthetic lethality, a phenomenon where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not.

ATR and PARP are key players in the DNA Damage Response (DDR) network. In cancer cells with underlying DNA repair defects, such as those with ATM mutations, the inhibition of both ATR and PARP can lead to a catastrophic level of unrepaired DNA damage, ultimately triggering apoptosis. Preclinical studies have shown a strong synergistic anti-tumor effect when combining this compound with the PARP inhibitor olaparib, particularly in ATM-deficient cancer models.[1][3]

This document provides a detailed experimental design to investigate and validate the synergy between this compound and PARP inhibitors, including comprehensive protocols for key in vitro and in vivo assays, and guidance on data analysis and visualization.

Signaling Pathway and Experimental Rationale

The synergistic interaction between this compound and PARP inhibitors is rooted in their complementary roles in the DNA Damage Response (DDR) pathway.

Synergy_Pathway Synergistic Mechanism of this compound and PARP Inhibitor cluster_0 DNA Damage Induction cluster_1 PARP Inhibition cluster_2 ATR Inhibition cluster_3 Synergistic Cell Death Replication Stress Replication Stress ATR ATR Replication Stress->ATR Single-Strand Breaks (SSBs) Single-Strand Breaks (SSBs) PARP1/2 PARP1/2 Single-Strand Breaks (SSBs)->PARP1/2 PARP Inhibitor (e.g., Olaparib) PARP Inhibitor (e.g., Olaparib) PARP Inhibitor (e.g., Olaparib)->PARP1/2 inhibits Trapped PARP-DNA Complexes Trapped PARP-DNA Complexes PARP Inhibitor (e.g., Olaparib)->Trapped PARP-DNA Complexes induces SSB Repair SSB Repair PARP1/2->SSB Repair mediates DSBs DSBs Trapped PARP-DNA Complexes->DSBs leads to Double-Strand Breaks (DSBs) Double-Strand Breaks (DSBs) Genomic Instability Genomic Instability DSBs->Genomic Instability This compound This compound This compound->ATR inhibits Cell Cycle Checkpoint (G2/M) Cell Cycle Checkpoint (G2/M) ATR->Cell Cycle Checkpoint (G2/M) activates Replication Fork Stabilization Replication Fork Stabilization ATR->Replication Fork Stabilization promotes Cell Cycle Checkpoint (G2/M)->Genomic Instability inhibition contributes to Replication Fork Stabilization->Genomic Instability inhibition contributes to Apoptosis Apoptosis Genomic Instability->Apoptosis

Caption: Synergistic mechanism of this compound and PARP inhibitors.

Experimental Design and Workflow

A multi-faceted approach is recommended to thoroughly evaluate the synergy between this compound and a PARP inhibitor. The workflow progresses from initial in vitro cell viability and synergy assessments to more detailed mechanistic studies and finally to in vivo validation.

Experimental_Workflow Experimental Workflow for Synergy Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line_Selection Cell Line Selection (e.g., ATM-deficient) Single_Agent_Titration Single-Agent IC50 Determination Cell_Line_Selection->Single_Agent_Titration Combination_Screen Combination Matrix Viability Assay Single_Agent_Titration->Combination_Screen Synergy_Analysis Synergy Calculation (e.g., Combination Index) Combination_Screen->Synergy_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Synergy_Analysis->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assessment (γH2AX Staining) Synergy_Analysis->DNA_Damage_Assay Xenograft_Model Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model DNA_Damage_Assay->Xenograft_Model Tolerability_Study Maximum Tolerated Dose (MTD) Determination Xenograft_Model->Tolerability_Study Efficacy_Study Combination Efficacy Study Tolerability_Study->Efficacy_Study Tumor_Growth_Monitoring Tumor Growth Inhibition Analysis Efficacy_Study->Tumor_Growth_Monitoring Pharmacodynamic_Analysis Pharmacodynamic Marker Analysis (e.g., γH2AX in tumors) Efficacy_Study->Pharmacodynamic_Analysis

Caption: A stepwise workflow for evaluating this compound and PARP inhibitor synergy.

Quantitative Data Summary

While specific quantitative data for the this compound and olaparib combination is limited in publicly available literature, data from combinations of other ATR inhibitors with PARP inhibitors in relevant cancer cell lines can provide a strong rationale and basis for experimental design.

Table 1: In Vitro Synergy of ATR and PARP Inhibitors in ATM-deficient Cancer Cells

Cell LineCancer TypeATR InhibitorPARP InhibitorSynergy Score (Loewe)Reference
FaDu ATM-KOHead and Neck Squamous Cell CarcinomaAZD6738Olaparib7.09[3]
NCI-H23Non-Small Cell Lung CancerAZD6738Olaparib3.14[3]

Table 2: Single-Agent IC50 Values of Olaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusOlaparib IC50 (µM)Reference
RD-ESEwing SarcomaNot Specified~3.6 (median of 10 cell lines)[4]
SKOV3 BRCA2 KOOvarian CancerBRCA2 Knockout0.051[5]
DU145 BRCA1 KOProstate CancerBRCA1 Knockout0.067[5]
PEO1Ovarian CancerBRCA2 Mutant~10 (for significant viability inhibition)[6]

Detailed Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

Objective: To determine the single-agent cytotoxicity of this compound and a PARP inhibitor (e.g., olaparib) and to quantify their synergistic interaction in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., ATM-deficient and proficient lines)

  • This compound (MedChemExpress)[7]

  • PARP inhibitor (e.g., Olaparib)

  • Complete cell culture medium

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Single-Agent Titration:

    • Prepare serial dilutions of this compound and the PARP inhibitor.

    • Treat cells with increasing concentrations of each drug individually for 72-120 hours.

    • Include a vehicle control (e.g., DMSO).

  • Combination Matrix:

    • Prepare a matrix of drug concentrations with serial dilutions of this compound on one axis and the PARP inhibitor on the other.

    • Treat cells with the drug combinations for the same duration as the single-agent treatment.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using the chosen assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 values for each drug alone using a non-linear regression model.

    • Analyze the combination data using software such as CompuSyn to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis following treatment with this compound, a PARP inhibitor, and their combination.

Materials:

  • Cancer cell lines

  • This compound and PARP inhibitor

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the PARP inhibitor, or the combination at synergistic concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

DNA Damage Assessment by γH2AX Staining

Objective: To measure the level of DNA double-strand breaks (a marker of DNA damage) induced by the drug treatments.

Materials:

  • Cancer cell lines

  • This compound and PARP inhibitor

  • Chamber slides or 96-well black-walled imaging plates

  • Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Treatment: Seed cells on chamber slides or imaging plates and treat with the drugs as described for the apoptosis assay.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the intensity of γH2AX foci per nucleus. An increase in the number and intensity of foci indicates increased DNA damage.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to be sensitive to the drug combination in vitro

  • This compound and PARP inhibitor formulated for oral or intraperitoneal administration

  • Calipers for tumor measurement

Protocol:

  • Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, and this compound + PARP inhibitor).

  • Drug Administration: Administer the drugs according to a predetermined dosing schedule. Dosing for olaparib in xenograft models has been reported at up to 100 mg/kg daily.[11] The specific dosing for this compound should be determined from tolerability studies.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of pharmacodynamic markers such as γH2AX by immunohistochemistry.

Logical Framework for Experimental Design

Logical_Framework Logical Framework for Synergy Investigation Hypothesis Hypothesis: This compound and PARP inhibitors exhibit synergy in ATM-deficient cancers. In_Vitro_Validation In Vitro Validation: Demonstrate synergy and increased apoptosis/DNA damage. Hypothesis->In_Vitro_Validation is tested by In_Vivo_Confirmation In Vivo Confirmation: Show enhanced tumor growth inhibition in xenograft models. In_Vitro_Validation->In_Vivo_Confirmation provides rationale for Conclusion Conclusion: Combination therapy is a viable strategy for treating ATM-deficient cancers. In_Vivo_Confirmation->Conclusion supports

Caption: Logical progression of the experimental design.

Conclusion

The combination of the ATR inhibitor this compound and a PARP inhibitor represents a promising therapeutic strategy for cancers with specific DNA repair deficiencies. The experimental design and protocols outlined in this document provide a comprehensive framework for researchers to rigorously evaluate and validate the synergistic potential of this combination. The data generated from these studies will be crucial for advancing this therapeutic approach towards clinical application.

References

Application Notes and Protocols for Assessing ART0380 Efficacy in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380 is a potent and selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] In cancer cells with underlying DNA repair defects, such as mutations in the ATM gene, inhibition of ATR can lead to synthetic lethality and tumor cell death. Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a powerful preclinical tool to evaluate the efficacy of targeted therapies like this compound in a setting that closely recapitulates the heterogeneity of human tumors.[4][5] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in PDX models.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the ATR kinase.[6] ATR is a key sensor of single-stranded DNA (ssDNA), which forms as a result of DNA damage and replication stress.[7][8][9] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[8][10] By inhibiting ATR, this compound prevents this adaptive response, leading to the accumulation of DNA damage, cell cycle collapse, and ultimately, apoptosis, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as ATM deficiency.

ART0380_Mechanism_of_Action This compound Mechanism of Action in ATM-deficient Cancer Cells cluster_1 ATR Signaling Pathway cluster_3 Cellular Outcome in ATM-deficient Cells DNA_Damage DNA Damage (e.g., Chemotherapy) ATR ATR Kinase DNA_Damage->ATR Replication_Stress Replication Stress (e.g., Oncogene Activation) Replication_Stress->ATR CHK1 CHK1 ATR->CHK1 p Increased_DNA_Damage Increased DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization This compound This compound This compound->ATR Mitotic_Catastrophe Mitotic Catastrophe Increased_DNA_Damage->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound inhibits ATR kinase, leading to apoptosis in ATM-deficient cells.

Data Presentation: Efficacy of this compound in Patient-Derived Xenograft Models

The following tables summarize the preclinical efficacy of this compound as a monotherapy and in combination with other agents in various PDX models.

Table 1: this compound Monotherapy in ATM-deficient PDX Models

PDX ModelCancer TypeATM StatusDosing RegimenOutcomeSource
UnspecifiedNon-Small Cell Lung CancerDeficient100 mg/kg, qd, 3 days on/4 days offTumor Growth Inhibition[4]
UnspecifiedNon-Small Cell Lung CancerDeficient100 mg/kg, bid, 3 days on/4 days offTumor Growth Inhibition[4]
Multiple ModelsVarious Solid TumorsDeficientContinuous and intermittent schedulingStrong Tumor Growth Inhibition[5]

Table 2: this compound Combination Therapy in PDX Models

PDX ModelCancer TypeCombination AgentATM StatusOutcomeSource
Multiple ModelsDiverse Tumor TypesIrinotecan (low dose)NegativeRobust Tumor Growth Inhibition and Regressions[3]

Note: Specific Tumor Growth Inhibition (TGI) percentages are not consistently available in the public domain for all preclinical studies.

Experimental Protocols

The following protocols provide a general framework for assessing the efficacy of this compound in PDX models. These should be adapted based on the specific tumor type and experimental goals.

Establishment of Patient-Derived Xenografts
  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols. Transport the tissue in a suitable medium (e.g., DMEM with antibiotics) on ice.

  • Implantation:

    • Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).

    • Surgically implant a small fragment of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank of the mouse.[11][12][13]

    • Suture the incision and monitor the animal for recovery.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[6][14]

  • Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, aseptically excise the tumor, and passage it into a new cohort of mice for expansion.

This compound Efficacy Study in PDX Models
  • Animal Cohort Formation:

    • Once tumors in the expanded cohort reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation should be optimized based on solubility and stability.

    • Administer this compound orally (e.g., by gavage) according to the desired dosing schedule (e.g., daily, intermittently).

    • The control group should receive the vehicle only.

  • Treatment and Monitoring:

    • Treat the animals for a predefined period (e.g., 21-28 days).

    • Monitor tumor volume and body weight twice weekly.

    • Observe the animals for any signs of toxicity.

  • Efficacy Assessment:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.[14]

    • Other endpoints can include tumor growth delay, objective response rates (e.g., partial or complete regression), and survival analysis.

PDX_Experimental_Workflow Experimental Workflow for Assessing this compound in PDX Models cluster_0 PDX Establishment cluster_1 Efficacy Study Patient_Tumor Patient Tumor Acquisition Implantation Subcutaneous Implantation in Mice Patient_Tumor->Implantation Tumor_Growth_1 Tumor Growth Monitoring Implantation->Tumor_Growth_1 Passaging Tumor Passaging and Expansion Tumor_Growth_1->Passaging Randomization Randomization of Mice into Cohorts Passaging->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Tumor_Growth_2 Tumor Growth and Body Weight Monitoring Treatment->Tumor_Growth_2 Endpoint_Analysis Endpoint Analysis (TGI, etc.) Tumor_Growth_2->Endpoint_Analysis

Caption: Workflow for this compound efficacy assessment in PDX models.

Conclusion

The use of patient-derived xenografts provides a clinically relevant platform for evaluating the anti-tumor activity of this compound. The protocols and data presented in these application notes offer a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this novel ATR inhibitor. The strong efficacy observed in ATM-deficient PDX models underscores the importance of patient selection and biomarker development in the clinical application of this compound.

References

Application Notes and Protocols for Western Blot Analysis of p-CHK1 (Ser345) Following ART0380 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that maintain genomic integrity.[3] Upon DNA damage or replication stress, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1) at serine 345 (S345).[4][5][6] This phosphorylation event is a key step in the activation of CHK1, which in turn orchestrates cell cycle arrest to allow time for DNA repair.[7][8] Inhibition of ATR by this compound is expected to decrease the phosphorylation of CHK1 at S345, making the analysis of p-CHK1 (S345) a critical pharmacodynamic biomarker for assessing the biological activity of this compound.[1]

These application notes provide a detailed protocol for the detection and quantification of p-CHK1 (S345) by Western blot in cell lysates following treatment with this compound.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

ART0380_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S345) CellCycleArrest Cell Cycle Arrest & DNA Repair pCHK1->CellCycleArrest initiates This compound This compound This compound->ATR inhibits

Figure 1: Mechanism of this compound action on the ATR-CHK1 signaling pathway.

WB_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-CHK1) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Stripping & Reprobing (Total CHK1, Loading Control) I->J K Data Analysis J->K

Figure 2: Experimental workflow for Western blot analysis of p-CHK1.

Experimental Protocols

Materials and Reagents
Material/ReagentRecommended Vendor (Example)Catalog Number (Example)
This compoundMedchemExpressHY-136329
Anti-p-CHK1 (Ser345) AntibodyThermo Fisher ScientificPA5-34625
Anti-CHK1 AntibodyCell Signaling Technology#2360
Anti-β-Actin AntibodyCell Signaling Technology#4970
HRP-conjugated anti-rabbit IgGCell Signaling Technology#7074
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichP5726 & P0044
BCA Protein Assay KitThermo Fisher Scientific23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
Precast Polyacrylamide GelsBio-Rade.g., 4-15% Mini-PROTEAN TGX
PVDF MembranesMilliporeIPVH00010
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Tris Buffered Saline with Tween 20 (TBST)--
Enhanced Chemiluminescence (ECL) SubstrateThermo Fisher Scientific32106
Stripping BufferThermo Fisher Scientific21059
Detailed Methodology

1. Cell Culture and this compound Treatment

  • Seed and culture the desired cancer cell line to ~70-80% confluency.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., DMSO).

  • Remove the existing medium and treat the cells with the this compound-containing medium.

  • Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours). To induce a basal level of p-CHK1, cells can be pre-treated with a DNA-damaging agent like a low dose of hydroxyurea (e.g., 2 mM for 2-4 hours) or UV irradiation before this compound treatment.[9]

2. Cell Lysis and Protein Extraction [10][11]

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. For a 10 cm dish, 500 µL of lysis buffer is typically sufficient.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[9]

  • Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE

  • To an equal amount of protein from each sample (e.g., 20-40 µg), add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the denatured protein samples into the wells of a precast polyacrylamide gel (e.g., 4-15% gradient gel). Include a pre-stained protein ladder.

  • Run the gel according to the manufacturer's instructions.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[10]

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking and Antibody Incubation

  • Wash the membrane with TBST.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[12]

  • Primary Antibody: Dilute the anti-p-CHK1 (Ser345) primary antibody in 5% BSA in TBST. A starting dilution of 1:1000 is recommended.[9][13] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA in TBST (a 1:2000 to 1:5000 dilution is common).[9] Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Detection

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[10]

8. Stripping and Reprobing (Optional but Recommended) [14]

  • To normalize the p-CHK1 signal, the membrane can be stripped and re-probed for total CHK1 and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane in TBST after chemiluminescent detection.

  • Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) for 15-30 minutes at room temperature or 50°C with agitation.[15][16]

  • Wash the membrane extensively with TBST (e.g., 5-6 times for 5 minutes each).

  • Confirm complete stripping by incubating with the secondary antibody and ECL reagent. No signal should be detected.

  • Re-block the membrane and proceed with the primary antibody incubation for total CHK1 or the loading control.

9. Data Analysis [10]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-CHK1 signal to the total CHK1 signal, and subsequently to the loading control signal.

  • Express the results as a fold change or percentage relative to the vehicle-treated control.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison.

Table 1: Representative Quantification of p-CHK1 (Ser345) Levels in a Cancer Cell Line Following a 24-Hour Treatment with this compound. Data are presented as the mean of three independent experiments ± standard deviation.

This compound Concentration (nM)Relative p-CHK1 (S345) / Total CHK1 Intensity
0 (Vehicle)1.00 ± 0.12
100.75 ± 0.09
500.42 ± 0.05
1000.15 ± 0.03
5000.05 ± 0.01

References

Application Notes and Protocols for Cell Viability Assay in ART0380 Sensitivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ART0380, also known as alnodesertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[2][3][4] Many cancers exhibit a high degree of replication stress and may also harbor defects in other DNA repair pathways, such as mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, making them particularly dependent on the ATR signaling pathway for survival.[5][6] Inhibition of ATR by this compound in such cancer cells prevents the repair of damaged DNA, leading to synthetic lethality and selective tumor cell death.[2][3][5]

These application notes provide a detailed protocol for assessing the sensitivity of cancer cell lines to this compound using a common colorimetric cell viability assay. The protocol is specifically tailored for researchers, scientists, and drug development professionals working to identify this compound-sensitive cancer types and to elucidate the mechanisms of response and resistance.

Principle of the Assay

This protocol utilizes a tetrazolium-based colorimetric assay (e.g., MTT or MTS) to assess cell viability. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan, the effect of this compound on cell proliferation and survival can be quantified, allowing for the determination of key parameters such as the half-maximal effective concentration (EC50).

This compound Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the ATR kinase.[5] In response to DNA damage, particularly single-stranded DNA (ssDNA) breaks that arise during replication stress, ATR is activated. This activation is a multi-step process involving the recruitment of the ATR-ATRIP complex to RPA-coated ssDNA. Subsequent activation of ATR kinase activity is facilitated by proteins such as TopBP1. Once active, ATR phosphorylates a multitude of downstream targets, a key one being the checkpoint kinase 1 (Chk1).[4] Phosphorylation of Chk1 initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other downstream targets, abrogating the cellular response to replication stress and leading to catastrophic DNA damage and cell death, especially in cancer cells with underlying DNA repair defects like ATM deficiency.[5]

ART0380_Signaling_Pathway cluster_stress DNA Replication Stress cluster_atr_activation ATR Activation cluster_this compound Drug Intervention cluster_downstream Downstream Signaling Replication Fork Stalling Replication Fork Stalling DNA Damage (ssDNA) DNA Damage (ssDNA) Replication Fork Stalling->DNA Damage (ssDNA) RPA-coated ssDNA RPA-coated ssDNA DNA Damage (ssDNA)->RPA-coated ssDNA ATR-ATRIP Complex ATR-ATRIP Complex RPA-coated ssDNA->ATR-ATRIP Complex Recruitment ATR (Active) ATR (Active) ATR-ATRIP Complex->ATR (Active) Activation via TopBP1 TopBP1 TopBP1 Chk1 Chk1 ATR (Active)->Chk1 Phosphorylation This compound This compound This compound->ATR (Active) Inhibition p-Chk1 (Active) p-Chk1 (Active) Chk1->p-Chk1 (Active) Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (Active)->Cell Cycle Arrest Replication Fork Stabilization Replication Fork Stabilization p-Chk1 (Active)->Replication Fork Stabilization DNA Repair DNA Repair p-Chk1 (Active)->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival

This compound Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • This compound-sensitive line (e.g., ATM-deficient): Granta-519 (mantle cell lymphoma), or engineered isogenic lines such as NCI-H460 ATM KO (non-small cell lung cancer).

    • This compound-resistant/less sensitive line (e.g., ATM-proficient parental line): NCI-H460.

    • Normal fibroblast cell line for toxicity comparison (optional): CCD-18Co.

  • This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO) and store at -80°C.[7]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • 96-well flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Reagent: In combination with an electron coupling reagent (e.g., phenazine ethosulfate).

  • Solubilization Solution: For MTT assay (e.g., 10% SDS in 0.01 M HCl).

  • Multichannel pipette and sterile tips.

  • Humidified incubator: 37°C, 5% CO2.

  • Microplate reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

Experimental Workflow

Experimental_Workflow A Cell Seeding B Overnight Incubation (Cell Attachment) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (72-120 hours) C->D E Addition of Viability Reagent (MTT or MTS) D->E F Incubation (2-4 hours) E->F G Absorbance Measurement F->G H Data Analysis (EC50 Calculation) G->H

Cell Viability Assay Workflow

Detailed Protocol

Day 1: Cell Seeding

  • Culture the selected cell lines in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the appropriate seeding density (optimization may be required, a starting point of 3,000-8,000 cells per well is recommended).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

Day 2: this compound Treatment

  • Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A suggested concentration range is 0.01 µM to 10 µM.

  • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a "no-treatment" control (cells in medium only) and a "vehicle" control (cells in medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 72 to 120 hours. The longer incubation period can be beneficial for compounds that are cytostatic or have a delayed cytotoxic effect.

Day 5-7: Cell Viability Measurement

For MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

For MTS Assay:

  • After the incubation period, add 20 µL of the combined MTS/PES solution directly to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.

Data Presentation

Quantitative data from the this compound sensitivity screening should be summarized in a clear and structured table for easy comparison across different cell lines.

Cell LineATM StatusSeeding Density (cells/well)Incubation Time (hours)Assay TypeThis compound EC50 (µM)
Granta-519Deficient5,000120MTSExample: 0.25
NCI-H460 ATM KODeficient4,000120MTSExample: 0.50
NCI-H460Proficient4,000120MTSExample: >10
CCD-18CoProficient3,000120MTSExample: >10

Note: The EC50 values are hypothetical examples and will vary depending on the specific experimental conditions.

Troubleshooting and Considerations

  • High Background: Ensure complete removal of the medium before adding the solubilization solution in the MTT assay. For MTS, the background from medium-only wells should be minimal.

  • Low Signal: The cell seeding density may be too low, or the incubation time with the viability reagent may be too short. Optimization of these parameters is crucial.

  • Inconsistent Results: Ensure accurate and consistent pipetting, proper mixing of reagents, and uniform cell seeding. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.

  • Compound Solubility: Visually inspect the drug dilutions to ensure this compound is fully dissolved. If precipitation occurs, the stock solution may need to be prepared in a different solvent or at a lower concentration.

  • Cytostatic vs. Cytotoxic Effects: Tetrazolium-based assays measure metabolic activity and may not distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects. To differentiate, consider complementary assays such as cell counting at the end of the treatment period or assays that measure cell death markers (e.g., caspase activity or membrane integrity).

References

Application Notes and Protocols for Establishing ART0380 Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART0380, also known as alnodesertib, is a potent and selective orally administered small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in sensing and responding to replication stress and DNA damage, thereby maintaining genomic integrity.[1][2][3] By inhibiting ATR, this compound disrupts the cell's ability to repair damaged DNA, leading to synthetic lethality in cancer cells with high endogenous replication stress or defects in other DDR pathways, such as those with ATM mutations.[4][5][6] this compound is currently under investigation in Phase 2 clinical trials for the treatment of advanced or metastatic solid tumors, both as a monotherapy and in combination with DNA-damaging agents like irinotecan and gemcitabine.[7][8][9]

The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to novel therapeutic agents like this compound is crucial for optimizing its clinical use, developing combination strategies to overcome resistance, and identifying patient populations most likely to benefit. This document provides detailed application notes and protocols for the establishment and characterization of this compound-resistant cancer cell line models, which are invaluable tools for investigating the molecular basis of resistance.

Data Presentation

Table 1: In Vitro Cellular Proliferation Inhibitory Potency of this compound in Selected Cancer Cell Lines
Cell LineCancer TypeATM StatusThis compound EC50 (µM)
NCI-H23Lung CancerWild-type~0.5
Granta-519Mantle Cell LymphomaWild-type~0.2
LoVoColorectal AdenocarcinomaWild-type~0.1
NCI-H460Lung CancerWild-typeNot specified
Calu-6Lung CancerWild-typeNot specified
PC-3Prostate CancerWild-typeNot specified
NCI-H460 (ATM KO)Lung CancerKnockoutSignificantly more sensitive than parental
Calu-6 (ATM KO)Lung CancerKnockoutSignificantly more sensitive than parental
PC-3 (ATM KO)Prostate CancerKnockoutSignificantly more sensitive than parental

Data adapted from preclinical studies.[10] EC50 values are approximate and may vary between experiments. It is recommended to determine the IC50 in your specific cell line of interest before initiating resistance development.

Table 2: Example Data for this compound-Sensitive vs. -Resistant Cell Lines
Cell Line ModelParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
HT-29 (Colon)50>1000>20
LoVo (Colon)30850~28
Pancreatic Cancer Model75>1500>20

This table presents hypothetical data for illustrative purposes. Actual values will need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Parental Cancer Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the selected cancer cell line, which will serve as the basis for establishing the starting concentration for resistance development.

Materials:

  • Parental cancer cell line of interest (e.g., HT-29, LoVo)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should bracket the expected IC50 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a period that allows for at least two to three cell doublings (typically 72 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Generation of this compound-Resistant Cancer Cell Lines

Objective: To establish this compound-resistant cancer cell lines through continuous, long-term exposure to escalating concentrations of the drug.[11][12][13][14]

Materials:

  • Parental cancer cell line with a determined this compound IC50

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Initiation: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to or slightly below the IC50 value determined in Protocol 1.

  • Monitoring and Maintenance: Closely monitor the cells for signs of cell death. Initially, a significant portion of the cells may die. The surviving cells will be subcultured as they reach 70-80% confluency. The medium should be changed every 2-3 days with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current this compound concentration (this may take several weeks to months), gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold.

  • Iterative Process: Repeat steps 2 and 3, progressively increasing the concentration of this compound. The rate of dose escalation will depend on the cell line's ability to adapt.[13]

  • Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance and serves as a backup in case of contamination or cell death at higher concentrations.[13]

  • Establishing a Resistant Clone: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10 to 20-fold higher than the parental IC50). At this point, the bulk population can be considered resistant. For more defined models, single-cell cloning can be performed to isolate and expand clonal resistant populations.

  • Stability of Resistance: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-evaluate the IC50.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm and characterize the resistant phenotype of the newly established cell lines.

Procedure:

  • IC50 Determination: Perform the IC50 determination assay as described in Protocol 1 on the resistant cell line and compare the value to that of the parental cell line. Calculate the fold resistance (IC50 of resistant line / IC50 of parental line).

  • Proliferation Assay: Compare the growth rates of the parental and resistant cell lines in the presence and absence of various concentrations of this compound.

  • Colony Formation Assay: Assess the long-term proliferative capacity of the cells in the presence of this compound. Seed a low number of parental and resistant cells and treat them with different concentrations of the drug. After 1-2 weeks, stain the colonies and quantify their number and size.

  • Mechanism of Resistance Investigation:

    • Western Blotting: Analyze the protein expression and phosphorylation status of key components of the ATR signaling pathway (e.g., ATR, Chk1, RPA) and potential resistance markers. For example, assess the phosphorylation of Chk1 (a downstream target of ATR) in the presence of this compound to see if the pathway is reactivated.

    • Gene Expression Analysis (qPCR or RNA-seq): Investigate changes in the expression of genes known to be involved in drug resistance, DNA repair, and cell cycle regulation. Studies on other ATR inhibitors have implicated the loss of nonsense-mediated decay factors like UPF2 in resistance.[7][11]

    • Whole-Exome or Whole-Genome Sequencing: Identify potential mutations in the ATR gene or other genes in the DDR pathway that may confer resistance.

Mandatory Visualizations

G cluster_0 Step 1: Parental Cell Line Characterization cluster_1 Step 2: Resistance Development cluster_2 Step 3: Resistant Cell Line Characterization P1 Select Parental Cancer Cell Line P2 Determine this compound IC50 (Protocol 1) P1->P2 R1 Culture with this compound (at IC50) P2->R1 R2 Monitor Cell Survival and Proliferation R1->R2 Iterate for months R3 Gradually Increase This compound Concentration R2->R3 Iterate for months R3->R2 Iterate for months R4 Cryopreserve Cells at Each Stage R3->R4 C1 Confirm Resistance (IC50 Shift) R3->C1 C2 Functional Assays (Proliferation, Colony Formation) C1->C2 C3 Mechanistic Studies (Western Blot, Genomics) C1->C3

Caption: Experimental workflow for establishing this compound-resistant cancer cell lines.

G cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 This compound Inhibition cluster_3 Cellular Outcomes DSB DNA Single-Strand Breaks (Replication Stress) RPA RPA-ssDNA Complex DSB->RPA ATR ATR Kinase RPA->ATR Activation Chk1 Chk1 ATR->Chk1 Phosphorylation CellCycle Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycle Repair DNA Repair Chk1->Repair Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Repair->Apoptosis This compound This compound This compound->ATR Inhibition

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with Alnodesertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnodesertib (formerly ART0380) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, playing a key role in DNA repair, cell cycle progression, and survival.[1] It is activated in response to DNA replication-associated stress.[1] Alnodesertib functions as an ATP-competitive inhibitor of ATR.[2]

By inhibiting ATR, alnodesertib blocks the downstream phosphorylation of the serine/threonine protein kinase Checkpoint Kinase 1 (CHK1).[1] This disruption of ATR-mediated signaling prevents the activation of DNA damage checkpoints, leading to an accumulation of DNA damage and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by alnodesertib using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: Alnodesertib-Induced Cell Cycle Arrest

Alnodesertib targets the ATR kinase, a pivotal component of the DDR pathway. In response to replication stress, such as that caused by DNA-damaging agents or inherent in rapidly dividing cancer cells, single-stranded DNA (ssDNA) regions are formed. These structures recruit and activate the ATR-ATRIP complex.[5] Activated ATR then phosphorylates a multitude of downstream targets, most notably CHK1, at sites such as Serine 317 and Serine 345.[6][7]

Activated CHK1 is a crucial effector kinase that initiates cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[4] It does so by phosphorylating and inactivating CDC25 phosphatases (CDC25A, B, and C).[4][6] These phosphatases are required to remove inhibitory phosphates from cyclin-dependent kinases (CDKs), which are the engines that drive the cell cycle forward. By inhibiting CDC25, CHK1 prevents the activation of CDK1/Cyclin B, which is necessary for entry into mitosis, thereby causing a G2/M arrest.[4] Alnodesertib's inhibition of ATR prevents this entire cascade, leading to a failure to arrest the cell cycle in the presence of DNA damage, resulting in mitotic catastrophe and cell death.

Alnodesertib_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Replication Stress (e.g., ssDNA breaks) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Alnodesertib Alnodesertib Alnodesertib->ATR inhibits pCHK1 p-CHK1 (Active) CDC25 CDC25 Phosphatases pCHK1->CDC25 phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest pCDC25 p-CDC25 (Inactive) Active_CDK1 Active CDK1/Cyclin B CDC25->Active_CDK1 activates pCDC25->Active_CDK1 inhibits CDK1_CyclinB CDK1/Cyclin B Mitosis Mitotic Entry Active_CDK1->Mitosis

Caption: Alnodesertib signaling pathway leading to cell cycle arrest.

Data Presentation

While specific quantitative data on cell cycle arrest induced by alnodesertib in various cell lines is not widely available in the public domain at the time of this writing, the expected outcome of treatment is an accumulation of cells in the G2/M phase of the cell cycle. Below are example tables demonstrating how to present such data once obtained.

Table 1: Cell Cycle Distribution in a Cancer Cell Line Treated with Alnodesertib for 24 hours (Example)

Treatment GroupConcentration (µM)% G0/G1% S% G2/M
Vehicle Control (DMSO)055.025.020.0
Alnodesertib0.150.020.030.0
Alnodesertib0.540.015.045.0
Alnodesertib1.030.010.060.0

Table 2: Time-Course of Cell Cycle Arrest with Alnodesertib (1.0 µM) in a Cancer Cell Line (Example)

Time (hours)% G0/G1% S% G2/M
055.025.020.0
1245.018.037.0
2430.010.060.0
4825.08.067.0

Experimental Protocols

The following protocols provide a detailed methodology for the induction of cell cycle arrest with alnodesertib and subsequent analysis by flow cytometry.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells in 6-well plates and allow to adhere overnight. B 2. Alnodesertib Treatment Treat cells with varying concentrations of Alnodesertib and a vehicle control. A->B 24h incubation C 3. Cell Harvesting Collect both adherent and floating cells using trypsin and centrifugation. B->C 24-48h incubation D 4. Fixation Fix cells in cold 70% ethanol to permeabilize membranes. C->D Resuspend in PBS E 5. Staining Stain cells with Propidium Iodide (PI) staining solution containing RNase A. D->E Overnight at -20°C F 6. Flow Cytometry Analysis Acquire data on a flow cytometer and analyze cell cycle distribution. E->F 30 min incubation

Caption: Flowchart of the experimental workflow.

Protocol 1: Induction of Cell Cycle Arrest with Alnodesertib

This protocol outlines the treatment of cultured cancer cells with alnodesertib.

Materials:

  • Cancer cell line of interest (e.g., adherent or suspension cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Alnodesertib stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting (e.g., 2-5 x 10^5 cells/well).

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Alnodesertib Treatment:

    • The next day, prepare serial dilutions of alnodesertib in complete cell culture medium from the stock solution. Final concentrations should be determined based on the EC50 of the cell line (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).[2]

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of alnodesertib used.

    • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of alnodesertib or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Following incubation, collect both floating (potentially apoptotic) and adherent cells.

    • Aspirate the medium from each well into labeled 15 mL conical tubes.

    • Wash the adherent cells with PBS and aspirate the wash into the corresponding conical tube.

    • Add trypsin-EDTA to the wells to detach the remaining adherent cells.

    • Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to the corresponding conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the staining of alnodesertib-treated cells with propidium iodide for DNA content analysis.[8][9][10]

Materials:

  • Harvested cell pellets from Protocol 1

  • Cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow cytometer

Procedure:

  • Fixation:

    • Resuspend the cell pellet from Protocol 1 in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300-500 x g for 5 minutes and carefully discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15-20 minutes. The inclusion of RNase A is crucial to prevent the staining of double-stranded RNA.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically FL2 or FL3, around 617 nm).[8]

    • Acquire data for at least 10,000-20,000 events per sample.

    • Generate a histogram of DNA content (PI fluorescence intensity).

    • Use the flow cytometry software to gate the cell populations and determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ART0380 Concentration for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ART0380 for synergistic effects in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress and DNA damage. By inhibiting ATR, this compound prevents cancer cells from repairing DNA damage, leading to the accumulation of genomic instability and ultimately cell death. This mechanism is particularly effective in tumors with existing defects in other DNA repair pathways, such as those with mutations in the ATM gene, representing a synthetic lethal approach.

Q2: Why is this compound being investigated in combination with other anti-cancer agents?

A2: The rationale for using this compound in combination therapies is to enhance the anti-tumor activity of other DNA-damaging agents. Chemotherapies like gemcitabine and irinotecan, as well as PARP inhibitors like olaparib, induce DNA damage in cancer cells. This compound's inhibition of the ATR-mediated repair pathway can potentiate the cytotoxic effects of these agents, leading to a synergistic anti-cancer effect.[2] Preclinical data has shown strong synergy when combining this compound with gemcitabine, the PARP inhibitor olaparib, the topoisomerase 1 poison irinotecan, as well as with immuno-oncology agents like anti-PD1 antibodies.[2]

Q3: What is "synergy" in the context of drug combinations?

A3: Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In cancer therapy, this means that a combination of drugs can achieve a higher level of cancer cell killing at lower, and potentially less toxic, concentrations than if each drug were used alone. This can be quantified using methods like the Chou-Talalay Combination Index (CI) or isobologram analysis. A CI value less than 1 indicates synergy.

Troubleshooting Guides

Problem: I am not observing a synergistic effect between this compound and my combination agent.

  • Possible Cause 1: Suboptimal Concentrations. The synergistic effect of a drug combination is often highly dependent on the concentrations of the individual agents.

    • Troubleshooting Tip: Perform a checkerboard assay with a wide range of concentrations for both this compound and the combination agent. This will help identify the optimal concentration range for synergy. It is crucial to determine the IC50 (half-maximal inhibitory concentration) of each drug individually in your experimental system before designing the combination experiment.

  • Possible Cause 2: Inappropriate Cell Line or Model. The synergistic effect of this compound is often most pronounced in cancer cells with specific genetic backgrounds, such as deficiencies in the ATM gene or other DNA repair pathways.

    • Troubleshooting Tip: Characterize the DNA damage response pathway status of your cell line. Consider using cell lines with known DDR defects to validate your experimental setup. If possible, test the combination in multiple cell lines with different genetic backgrounds.

  • Possible Cause 3: Incorrect Dosing Schedule. The timing and sequence of drug administration can significantly impact the outcome of a combination therapy.

    • Troubleshooting Tip: Experiment with different dosing schedules. For example, pre-treating the cells with the DNA-damaging agent for a specific period before adding this compound may enhance the synergistic effect by maximizing the replication stress that ATR would normally respond to.

Problem: I am observing high toxicity in my in vitro/in vivo models with the combination therapy.

  • Possible Cause: Concentrations are too high. While the goal is synergy, using concentrations of each drug at or near their individual toxic levels can lead to excessive toxicity.

    • Troubleshooting Tip: The principle of synergy allows for the use of lower, less toxic concentrations of each drug. Refer to your checkerboard assay data to identify concentrations that demonstrate synergy while minimizing toxicity. The Dose Reduction Index (DRI) from the Chou-Talalay analysis can provide a quantitative measure of how much the dose of each drug can be reduced in a synergistic combination to achieve a given effect level.

Data Presentation

While specific preclinical data on synergistic concentrations of this compound in combination with other agents is limited in publicly available literature, the following tables provide an illustrative structure for presenting such data once obtained from your experiments.

Table 1: In Vitro Synergistic Activity of this compound in Combination with Agent X in ABC Cancer Cell Line

Drug/CombinationIC50 (nM)Combination Index (CI) at ED50Synergy/Antagonism
This compound[Insert Value]--
Agent X[Insert Value]--
This compound + Agent X (1:1 ratio)[Insert Value][Insert Value, e.g., < 1.0][e.g., Synergy]
This compound + Agent X (1:2 ratio)[Insert Value][Insert Value][e.g., Synergy]
This compound + Agent X (2:1 ratio)[Insert Value][Insert Value][e.g., Additive]

Note: The above table is a template. The actual ratios and results will depend on the specific drugs and experimental conditions.

Table 2: Preclinical In Vivo Efficacy of this compound in Combination with Irinotecan in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound (dose)[Insert Value]
Low-Dose Irinotecan (dose)[Insert Value]
This compound + Low-Dose Irinotecan[Insert Value - expected to be greater than the sum of individual agents]

Based on clinical trial data (NCT04657068), the recommended Phase 2 dose for the combination is 200mg this compound on days 1-3 and 8-10 with 60mg/m² irinotecan on days 1 and 8 of a 21-day cycle.[3] This clinical data can inform the design of preclinical in vivo studies.

Experimental Protocols

Protocol 1: Determining Drug Synergy using a Checkerboard Assay and the Chou-Talalay Method

This protocol outlines the steps to assess the synergistic effects of this compound in combination with another agent using a cell viability assay.

1. Materials:

  • This compound and the combination agent of interest.
  • Cancer cell line of interest.
  • Complete cell culture medium.
  • 96-well plates.
  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
  • Plate reader for absorbance or luminescence.
  • CompuSyn software or other software for calculating Combination Index (CI).

2. Procedure:

  • Single Agent Titration:
  • Determine the IC50 value for both this compound and the combination agent individually in your chosen cell line. This is crucial for designing the concentration ranges for the checkerboard assay.
  • Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of each drug (typically 7-8 concentrations) for a duration relevant to the drug's mechanism of action (e.g., 72 hours).
  • Measure cell viability and calculate the IC50 values.
  • Checkerboard Assay Setup:
  • Based on the individual IC50 values, design a matrix of concentrations in a 96-well plate. Typically, you would use a range of concentrations from, for example, 1/4x to 4x the IC50 for each drug.
  • In each well, add a specific concentration of this compound and the combination agent. Include wells with each drug alone at the tested concentrations and untreated control wells.
  • The plate layout will have a gradient of this compound concentrations along the y-axis and a gradient of the combination agent's concentrations along the x-axis.
  • Incubation and Viability Measurement:
  • Incubate the plate for the same duration as the single-agent titration (e.g., 72 hours).
  • Measure cell viability using your chosen method.
  • Data Analysis:
  • Calculate the fraction of cells affected (Fa) for each drug concentration and combination. Fa is calculated as 1 - (viability of treated cells / viability of control cells).
  • Input the Fa values and corresponding drug concentrations into CompuSyn or a similar program to calculate the Combination Index (CI).
  • A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Isobologram Analysis for Visualizing Drug Interactions

This method provides a graphical representation of drug synergy.

1. Procedure:

  • Perform a cell viability experiment as described in the checkerboard assay protocol.
  • From the dose-response curves of the individual drugs, determine the concentrations of this compound and the combination agent that produce a specific level of effect (e.g., 50% inhibition, ED50).
  • Plot these individual drug concentrations on the x- and y-axes of a graph.
  • Draw a straight line connecting these two points. This is the "line of additivity."
  • From the combination experiment, determine the concentrations of this compound and the combination agent that, when used together, produce the same level of effect (ED50). Plot this data point on the same graph.
  • Interpretation:
  • If the data point for the combination falls below the line of additivity, the interaction is synergistic.
  • If the data point falls on the line, the interaction is additive.
  • If the data point falls above the line, the interaction is antagonistic.

Mandatory Visualizations

ATR_Signaling_Pathway DNA Damage DNA Damage RPA RPA DNA Damage->RPA Replication Stress Replication Stress Replication Stress->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR Recruits CHK1 CHK1 ATR->CHK1 Phosphorylates DNA Repair DNA Repair ATR->DNA Repair This compound This compound This compound->ATR Inhibits CDC25 CDC25 CHK1->CDC25 Inhibits Apoptosis Apoptosis CHK1->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CDC25->Cell Cycle Arrest Prevents release from

Caption: ATR Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_step1 Step 1: Single Agent Dose-Response cluster_step2 Step 2: Checkerboard Assay cluster_step3 Step 3: Data Analysis cluster_step4 Step 4: Interpretation A Determine IC50 of this compound C Design concentration matrix (e.g., 1/4x to 4x IC50) A->C B Determine IC50 of Combination Agent B->C D Treat cells with drug combinations C->D E Measure cell viability D->E F Calculate Combination Index (CI) (Chou-Talalay Method) E->F G Generate Isobologram E->G H CI < 1? F->H G->H I Synergistic Concentration Identified H->I Yes J Adjust Concentrations/Ratios and Repeat Assay H->J No J->C

References

ART0380 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the common challenges associated with the solubility and stability of ART0380 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, this compound is soluble in DMSO and Ethanol, but insoluble in water.[1][2] For laboratory experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: My this compound precipitated when I added it to my cell culture media. What could be the cause?

A3: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue due to its low water solubility.[2] This can be caused by several factors:

  • High final concentration: The concentration of this compound in the media may have exceeded its solubility limit.

  • Insufficient mixing: Inadequate mixing upon dilution can lead to localized high concentrations and precipitation.

  • Low media temperature: Media at a lower temperature (e.g., refrigerated) will have a lower capacity to dissolve the compound.

  • Interaction with media components: Components in the serum or media supplements may interact with this compound, reducing its solubility.

Q4: How can I improve the solubility of this compound in my cell culture media?

A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound in aqueous solutions:[4][5][6][7]

  • Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain solubility.

  • Use a pre-warmed media: Adding the this compound stock solution to media that has been pre-warmed to 37°C can improve dissolution.

  • Serial dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in your media to avoid localized high concentrations.

  • Vortexing/mixing: Ensure thorough mixing immediately after adding the compound to the media.

  • Use of solubilizing agents: For in vivo studies, co-solvents such as PEG300 and Tween-80 have been used.[1][2] For in vitro cell culture, the use of such agents should be carefully evaluated for potential cellular toxicity.

Troubleshooting Guide

Issue: this compound Precipitation in Media

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your experimental media.

Step 1: Initial Preparation and Observation

  • Action: Prepare your this compound working solution in cell culture media as you normally would.

  • Observe: Visually inspect the media for any signs of precipitation (e.g., cloudiness, visible particles) immediately after preparation and after incubation at 37°C.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

ART0380_Troubleshooting_Workflow start Precipitation Observed in Media check_stock Check Stock Solution (Clear? Stored properly?) start->check_stock check_concentration Is Final Concentration Too High? check_stock->check_concentration Stock OK check_dilution Review Dilution Method check_concentration->check_dilution No solution_lower_conc Lower Final Concentration check_concentration->solution_lower_conc Yes check_media Consider Media Composition check_dilution->check_media Method OK solution_serial_dilution Use Serial Dilution & Pre-warmed Media check_dilution->solution_serial_dilution Improve solution_optimize_dmso Optimize Final DMSO Concentration check_media->solution_optimize_dmso Serum Interaction Suspected solution_test_media Test in Serum-Free Media check_media->solution_test_media end_resolved Issue Resolved solution_lower_conc->end_resolved solution_serial_dilution->end_resolved solution_optimize_dmso->end_resolved solution_test_media->end_resolved

Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary

The following tables provide a summary of this compound solubility and recommended starting concentrations for troubleshooting.

Table 1: this compound Solubility in Common Solvents

SolventSolubilityReference
DMSO≥ 78 mg/mL[2]
Ethanol~ 9 mg/mL[2]
WaterInsoluble[2]

Table 2: Recommended Starting Parameters for Cell Culture Experiments

ParameterRecommendationNotes
Stock Solution Concentration 10-20 mM in 100% DMSOHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Final DMSO Concentration ≤ 0.5% (v/v)Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Media Temperature Pre-warm to 37°CAvoid using cold media directly from the refrigerator.
Mixing Vortex immediately after dilutionEnsures rapid and uniform dispersion of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if needed.[1]

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol can be used to determine the stability of this compound in your specific experimental conditions.

ART0380_Stability_Assessment_Workflow start Prepare this compound in Media at Desired Concentration incubate Incubate at 37°C, 5% CO2 start->incubate timepoint_0 Timepoint 0h (Collect Sample 1) incubate->timepoint_0 timepoint_x Timepoint Xh (e.g., 2, 4, 8, 24h) (Collect Samples 2-5) incubate->timepoint_x analysis Analyze Samples by HPLC or LC-MS timepoint_0->analysis timepoint_x->analysis results Determine Percent of Initial this compound Remaining analysis->results end Assess Stability Profile results->end

Workflow for assessing this compound stability in media.
  • Preparation: Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use.

  • Incubation: Place the solution in a sterile container inside a 37°C, 5% CO₂ incubator to mimic experimental conditions.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.

  • Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of intact this compound.

  • Evaluation: Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the stability profile.

Signaling Pathway Context

This compound is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][2][3][8] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that forms at sites of DNA damage and stalled replication forks.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA_Damage DNA Damage (e.g., UV, stalled replication) ATRIP ATRIP DNA_Damage->ATRIP recruits ATR ATR ATR_ATRIP ATR-ATRIP Complex ATR->ATR_ATRIP ATRIP->ATR_ATRIP CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair Apoptosis Apoptosis pCHK1->Apoptosis This compound This compound This compound->ATR inhibits

Simplified ATR signaling pathway and the inhibitory action of this compound.

By inhibiting ATR, this compound prevents the phosphorylation and activation of downstream targets like CHK1, thereby disrupting cell cycle checkpoints and DNA repair processes, ultimately leading to cell death in cancer cells with high levels of replication stress.[9]

References

Alnodesertib Dosing Strategies In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating intermittent versus continuous dosing of alnodesertib (formerly ART0380) in vitro. The following question-and-answer format addresses potential issues and provides experimental frameworks.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for exploring intermittent versus continuous dosing of alnodesertib in vitro?

A1: Alnodesertib is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] Continuous exposure to ATR inhibitors can lead to dose-limiting toxicities, such as anemia, due to the role of ATR in normal cellular processes.[2] Preclinical and preliminary clinical data suggest that alnodesertib is rapidly absorbed and eliminated.[2][3] This pharmacokinetic profile makes it suitable for both continuous and intermittent dosing schedules.[4] Intermittent dosing in vitro aims to model a therapeutic strategy that could mitigate toxicities associated with continuous target inhibition in normal tissues while maintaining anti-tumor efficacy.[3][5] The goal is to determine if a "drug holiday" allows normal cells to recover while still exerting sufficient pressure on cancer cells, which may have a greater dependency on the ATR pathway for survival due to high replication stress.[6]

Q2: What are the key cellular effects I should expect to observe with alnodesertib treatment?

A2: Alnodesertib functions by inhibiting ATR, a crucial regulator of the DNA Damage Response (DDR) pathway. This inhibition prevents the downstream phosphorylation of checkpoint kinase 1 (CHK1).[1] Consequently, you should expect to see a reduction in phosphorylated CHK1 (p-CHK1) levels upon treatment. This disruption of the DDR leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. Therefore, key readouts for alnodesertib's effects include decreased cell viability, increased markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining), and reduced p-CHK1 levels.

Q3: How can I design an in vitro experiment to compare intermittent and continuous dosing of alnodesertib?

A3: A "washout" experiment is a standard method to simulate intermittent dosing in vitro.[7] This involves treating cells with alnodesertib for a defined period, followed by washing the cells to remove the compound and incubating them in drug-free media for a "drug holiday" period. This cycle can be repeated to mimic a clinical intermittent dosing schedule. A parallel continuous dosing arm would involve maintaining the cells in media containing alnodesertib for the entire duration of the experiment.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No difference in cell viability between intermittent and continuous dosing. The "drug holiday" in the intermittent schedule is too short for cellular recovery or for the drug's effect to diminish.Increase the duration of the drug-free period. Confirm the washout procedure is effective by measuring a pharmacodynamic marker like p-CHK1 immediately after the washout and at the end of the drug-free period.
High cell death in all treatment groups, including controls. The cell line may be overly sensitive to the experimental manipulations (e.g., repeated media changes).Include a "mock" intermittent group that undergoes the same media changes and washes but with a vehicle control instead of alnodesertib to assess procedural toxicity.
Inconsistent p-CHK1 inhibition results. The timing of cell lysis after treatment is critical. The phosphorylation status of CHK1 can change rapidly.Perform a time-course experiment to determine the optimal time point for observing maximal p-CHK1 inhibition after alnodesertib addition and its restoration after washout.
Difficulty achieving a complete "washout" of the drug. The compound may be retained intracellularly or adhere to the plasticware.Increase the number and duration of washes. Using a serum-containing medium for washing may help to remove residual hydrophobic compounds. Consider using low-retention plasticware.

Experimental Protocols

Protocol 1: Comparative Cell Viability Assay (Intermittent vs. Continuous Dosing)
  • Cell Seeding: Plate your cancer cell line of choice in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Treatment Initiation (Day 0):

    • Continuous Dosing Group: Replace the medium with fresh medium containing various concentrations of alnodesertib.

    • Intermittent Dosing Group: Replace the medium with fresh medium containing the same concentrations of alnodesertib.

    • Vehicle Control Group: Replace the medium with fresh medium containing the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.

  • Intermittent Dosing Washout (e.g., Day 3):

    • Aspirate the medium from all wells of the intermittent dosing group.

    • Wash the cells gently three times with pre-warmed, drug-free medium.[7]

    • After the final wash, add fresh, drug-free medium to these wells.

    • For the continuous and vehicle groups, replace the medium with fresh medium containing the respective drug concentrations or vehicle.

  • Intermittent Dosing Re-treatment (e.g., Day 4):

    • For the intermittent dosing group, replace the drug-free medium with fresh medium containing the original concentrations of alnodesertib.

  • Assay Endpoint (e.g., Day 7):

    • Assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle control. Plot dose-response curves for both continuous and intermittent dosing schedules to compare their effects on cell viability.

Protocol 2: Pharmacodynamic (PD) Marker Analysis (p-CHK1)
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat the cells according to the intermittent and continuous schedules as described in Protocol 1.

  • Cell Lysis: At various time points (e.g., 24h post-treatment, immediately after washout, end of "drug holiday," end of re-treatment), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein via SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control. Compare the levels of p-CHK1 between the different dosing schedules at various time points.

Data Presentation

Table 1: Illustrative Comparative Efficacy of Alnodesertib Dosing Schedules

ParameterContinuous DosingIntermittent Dosing (e.g., 3 days on, 4 days off)Rationale
IC50 (Cell Viability) LowerHigherContinuous exposure exerts constant pressure on cell proliferation.
Apoptosis Rate HigherModerateSustained ATR inhibition leads to more significant accumulation of lethal DNA damage.
p-CHK1 Inhibition SustainedFluctuatingp-CHK1 levels are expected to recover during the "drug holiday" period in the intermittent schedule.

Note: This table presents hypothetical data for illustrative purposes. Actual results will be cell line and experiment-dependent.

Visualizations

Alnodesertib_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_pathway ATR Signaling Pathway cluster_treatment Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Apoptosis Apoptosis ATR->Apoptosis Inhibition leads to p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p_CHK1->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Prevents Alnodesertib Alnodesertib Alnodesertib->ATR

Caption: Alnodesertib inhibits the ATR signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_continuous Continuous Dosing cluster_intermittent Intermittent Dosing Seed_Cells Seed Cells in Plates Continuous_Treat Add Alnodesertib (Day 0) Seed_Cells->Continuous_Treat Intermittent_Treat Add Alnodesertib (Day 0) Seed_Cells->Intermittent_Treat Continuous_Maintain Maintain Continuous Exposure Continuous_Treat->Continuous_Maintain Continuous_Endpoint Assay Endpoint (e.g., Day 7) Continuous_Maintain->Continuous_Endpoint Washout Washout & Add Drug-Free Media (e.g., Day 3) Intermittent_Treat->Washout Retreat Re-add Alnodesertib (e.g., Day 4) Washout->Retreat Intermittent_Endpoint Assay Endpoint (e.g., Day 7) Retreat->Intermittent_Endpoint

References

identifying potential off-target effects of ART0380

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potent and selective ATR kinase inhibitor, ART0380 (also known as alnodesertib). The information is designed to help address specific issues that may be encountered during experiments and to clarify the distinction between on-target and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, selective small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein kinase in the DNA Damage Response (DDR) pathway, responsible for sensing and signaling replication stress to coordinate cell cycle checkpoints and DNA repair.[1] By inhibiting ATR, this compound prevents the repair of DNA damage, which is particularly effective in cancer cells that have high levels of endogenous replication stress or defects in other DDR pathways (e.g., ATM deficiency), leading to selective cancer cell death.[3][4]

Q2: What are the known or expected side effects of this compound, and are they on-target or off-target?

Clinical studies have shown that this compound has a favorable safety profile and is generally well-tolerated.[4] The most commonly reported treatment-related adverse events are considered on-target effects, stemming directly from the inhibition of ATR kinase, which is essential for the viability of highly replicating cells, including hematopoietic progenitors.[5]

These predictable, manageable, and reversible toxicities include:

  • Anemia[6]

  • Neutropenia[7]

  • Fatigue[7]

  • Diarrhea[7]

Phase 1 studies have reported no evidence of off-target toxicity.[6] Pharmacodynamic studies have shown that this compound induces DNA damage markers (γH2AX) in circulating tumor cells but not in normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for tumor tissue in a clinical setting.[6][8]

Q3: How can I experimentally distinguish between on-target and off-target effects of this compound in my cellular models?

Distinguishing between on-target and off-target effects is a critical step in validating experimental findings. A multi-pronged approach is recommended:

  • Use a Secondary Inhibitor: Employ a structurally different ATR inhibitor. If the observed phenotype is replicated, it is more likely to be an on-target effect.

  • Rescue Experiments: Attempt to rescue the on-target effect by introducing a drug-resistant mutant of ATR. This should reverse the on-target effects but not those caused by off-target interactions.[9]

  • Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with its known IC50 for ATR inhibition. A significant discrepancy may suggest an off-target effect.

  • Knockdown/Knockout Models: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to deplete ATR and compare the resulting phenotype to that observed with this compound treatment.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
High levels of cytotoxicity in non-cancerous cell lines at expected effective concentrations. 1. On-Target Toxicity: Some normal, highly proliferative cells can be sensitive to ATR inhibition. 2. Potential Off-Target Effect: The cell line may express a protein that is an unintended target of this compound.1. Review the proliferation rate of your control cell line. 2. Perform a kinome selectivity screen to identify potential off-target kinases (See Protocol 1). 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cell line (See Protocol 2).
Experimental phenotype (e.g., changes in gene expression, cell morphology) is inconsistent with the known functions of ATR. 1. Off-Target Activity: this compound may be modulating a different signaling pathway. 2. Context-Specific Biology: The role of ATR in your specific experimental model may have uncharacterized functions.1. Validate that the phenotype is not present when using a structurally distinct ATR inhibitor. 2. Use proteomic or transcriptomic approaches to identify affected pathways. 3. Perform rescue experiments or use ATR knockout models to confirm the phenotype is independent of ATR inhibition.
Variable or poor response in ATM-deficient cancer cell lines. 1. Compound Inactivity: Issues with compound solubility or stability in media. 2. Cellular Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to ATR inhibition. 3. Incorrect Dosing: Insufficient concentration or duration of exposure.1. Confirm the solubility and stability of this compound in your experimental conditions. 2. Verify target engagement by measuring phosphorylation of CHK1 (a direct ATR substrate). 3. Test a range of concentrations and time points.

Data Presentation

Table 1: Summary of Common Treatment-Related Adverse Events (Likely On-Target Effects)

The following table summarizes adverse events observed in clinical trials of this compound in combination with low-dose irinotecan. These are primarily considered on-target effects related to the mechanism of ATR inhibition.

Adverse EventFrequencyCommon GradeLikely Mechanism
Neutropenia 53%Grade ≥3 commonOn-target effect on hematopoietic progenitor cells.
Anemia 41%Predictable, manageable, and reversibleOn-target effect on erythroblast precursors.[5][7]
Fatigue 33%Mostly low gradeMultifactorial, potentially related to on-target effects.
Diarrhea 31%Mostly low gradeMay be related to on-target effects on gut epithelium.

Data derived from a Phase 1/2a clinical trial report (NCT04657068).[7]

Table 2: Example Kinase Selectivity Profile for a Hypothetical Kinase Inhibitor

While the specific kinome-wide selectivity data for this compound is not publicly available, it is described as a "highly selective" inhibitor.[2][3][10][11] The table below is a representative example of how such data is typically presented for a kinase inhibitor. A highly selective compound would show a very low IC50 or Kd for its intended target (e.g., ATR) and significantly higher values for all other kinases.

Kinase TargetIC50 (nM)% Inhibition @ 1 µMSelectivity Score (S10)Interpretation
ATR (Target) 5 99% N/A High on-target potency.
ATM>10,000<10%0.01Very low activity against related kinase ATM.
DNA-PK>10,000<10%0.01Very low activity against related kinase DNA-PK.
mTOR8,50015%0.02Minimal off-target activity.
PI3Kα>10,000<5%<0.01No significant off-target activity.
CDK2>10,000<5%<0.01No significant off-target activity.

This is an illustrative table. The Selectivity Score (S10) is a method to quantify selectivity, calculated as the number of off-target kinases with inhibition >90% at a given concentration, divided by the total number of kinases tested.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects via Kinome Profiling

This protocol provides a general methodology for determining the selectivity of a kinase inhibitor like this compound against a broad panel of human kinases.[9][12]

Objective: To identify unintended kinase targets of this compound.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). For the screen, use a concentration at least 100-fold higher than its ATR IC50 (e.g., 1 µM) to detect even weak off-target binding.

  • Kinase Panel Selection: Engage a commercial service (e.g., Eurofins, Reaction Biology) that offers a comprehensive kinase panel screen (e.g., the 468-kinase scanCONTROL panel).

  • Assay Format: The service will typically perform competition binding assays (e.g., KiNativ) or enzymatic activity assays. In a binding assay, this compound competes with a broad-spectrum labeled ligand for binding to each kinase in the panel.

  • Data Acquisition: The primary readout is typically "% Inhibition" or "% of Control" at the tested concentration.

  • Data Analysis:

    • Identify any kinases that show significant inhibition (e.g., >70%).

    • For these "hits," perform follow-up dose-response experiments to determine the IC50 value for each potential off-target.

    • Calculate selectivity scores to quantify the inhibitor's specificity. A highly selective inhibitor will have a low number of off-target hits.

Protocol 2: Confirming Cellular Target Engagement with a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to verify that a drug binds to its intended target within the complex environment of a cell.[13][14][15] It can also be coupled with mass spectrometry to identify off-targets in an unbiased manner.[16]

Objective: To confirm that this compound physically binds to ATR in intact cells and to assess its relative binding affinity.

Methodology:

  • Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or a range of this compound concentrations (e.g., 0.1 µM to 30 µM) for 1-3 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions from each treatment group into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. One aliquot per treatment group should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble ATR remaining at each temperature using Western blotting with an anti-ATR antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble ATR relative to the non-heated control against the temperature for each this compound concentration.

    • A positive result is a "thermal shift," where this compound-treated samples show a higher amount of soluble ATR at elevated temperatures compared to the vehicle control, indicating that drug binding stabilized the protein.

Visualizations

ART0380_Mechanism_of_Action cluster_stress DNA Replication Stress cluster_atr_pathway ATR Signaling Pathway StalledFork Stalled Replication Fork ssDNA ssDNA Formation StalledFork->ssDNA ATR ATR Kinase ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits DNARepair DNA Repair CHK1->DNARepair promotes Apoptosis Cell Death (Apoptosis) CHK1->Apoptosis Inhibition leads to Mitotic Catastrophe CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDC25->CellCycleArrest promotes G2/M transition This compound This compound This compound->ATR inhibits

Caption: ATR signaling pathway in response to replication stress and its inhibition by this compound.

Off_Target_ID_Workflow cluster_phenotype Phenotypic Observation cluster_validation Initial Validation cluster_identification Off-Target Identification cluster_conclusion Conclusion Phenotype Unexpected Phenotype Observed with this compound StructurallyDifferent Test Structurally Different ATRi Phenotype->StructurallyDifferent Rescue Rescue with Resistant Mutant Phenotype->Rescue Knockout Compare to ATR Knockout Phenotype->Knockout Kinome Kinome Profiling (Protocol 1) StructurallyDifferent->Kinome Phenotype Not Replicated OnTarget On-Target Effect StructurallyDifferent->OnTarget Phenotype Replicated CETSA_MS Proteome-wide CETSA (CETSA-MS) Rescue->CETSA_MS Phenotype Not Rescued Rescue->OnTarget Phenotype Rescued Knockout->OnTarget Phenotype Matches OffTarget Off-Target Effect Kinome->OffTarget New Target(s) Identified CETSA_MS->OffTarget New Target(s) Identified Affinity Affinity Chromatography- Mass Spectrometry Affinity->OffTarget New Target(s) Identified

References

ART0380 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of ART0380 (also known as alnodesertib), a potent and selective ATR kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally administered, selective small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[1][2] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to cell death, particularly in tumors with high levels of endogenous replication stress or defects in other DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) protein deficiency.[1][3]

Q2: What is the recommended route of administration for this compound in animal studies?

A2: this compound is orally bioavailable and has been developed for oral administration in both preclinical and clinical settings.[1][2][4] Oral gavage is the standard method for precise oral dosing in rodent models.

Q3: What are the known toxicities of this compound in in vivo studies?

Q4: In which tumor models has this compound shown preclinical efficacy?

A4: Preclinical data has demonstrated that this compound has single-agent activity in tumors with ATM deficiencies.[4] It has also shown strong synergistic anti-tumor effects when used in combination with DNA-damaging agents such as gemcitabine and irinotecan, as well as with PARP inhibitors and PD-1 inhibitors in various in vivo models.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility or precipitation of this compound formulation. This compound is poorly soluble in water. Improper solvent or preparation method.Use a recommended formulation for in vivo oral dosing. A common approach is to first dissolve this compound in DMSO and then dilute it with a vehicle such as PEG300, Tween-80, and saline, or corn oil.[8] Ensure fresh, anhydrous DMSO is used as it is hygroscopic and absorbed water can reduce solubility.[4][8] Gentle heating and/or sonication can aid in dissolution.[8] Prepare the formulation fresh before each use.
High variability in experimental results. Inconsistent oral gavage technique. Variability in drug formulation.Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure accurate dosing. Prepare a homogenous and stable formulation and vortex before each administration.
Animal distress or mortality after dosing. Aspiration of the compound into the lungs during gavage. Dose is too high (exceeds MTD).Review and refine the oral gavage technique to prevent accidental tracheal administration. Perform a dose-escalation study to determine the MTD in your specific animal strain and model before commencing efficacy studies. Monitor animals closely for any signs of toxicity.
Lack of tumor growth inhibition. Sub-optimal dose or dosing schedule. Tumor model is not sensitive to ATR inhibition.Ensure the dose and schedule are based on available preclinical data or a thorough dose-finding study. Select tumor models with known defects in DNA repair pathways (e.g., ATM deficiency) or high levels of replication stress, as these are more likely to be sensitive to this compound.[4] Consider combination therapy with a DNA-damaging agent to enhance efficacy.[4][7]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Reference
IC50 (ATR kinase)51.7 nM[4][9]

Table 2: Recommended Solvents for In Vivo Formulation

Solvent Composition Achievable Concentration Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[8]
10% DMSO, 90% Corn Oil≥ 5 mg/mL[8]
5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH2ODependent on stock concentration[10]

Experimental Protocols

Detailed Protocol for Oral Gavage in Mice

This protocol provides a standard procedure for oral administration of this compound to mice.

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice)

  • Syringes (1 mL or appropriate size for the dosing volume)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to calculate the precise volume of the this compound formulation to be administered. The dosing volume should not exceed 10 mL/kg body weight.

    • Allow the animal to acclimate to the handling procedure to minimize stress.

  • Gavage Needle Measurement:

    • Before the first dosing, measure the appropriate length for gavage needle insertion. Place the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. This length approximates the distance to the stomach. A marker can be used to indicate this length on the needle for consistent insertion depth.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. This should immobilize the head and forelimbs. The mouse should be held in an upright, vertical position.

  • Gavage Administration:

    • Introduce the gavage needle into the corner of the mouse's mouth.

    • Gently advance the needle along the upper palate towards the back of the throat. The mouse will instinctively swallow as the needle reaches the pharynx.

    • Allow the needle to slide smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the this compound formulation.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Continue to monitor the animals according to your approved animal care protocol.

General Protocol for a Xenograft Tumor Model Study

This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest (e.g., with ATM deficiency)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (or other appropriate extracellular matrix)

  • Calipers for tumor measurement

  • This compound formulation and vehicle control

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions to the desired number.

    • Harvest and resuspend the cells in a mixture of serum-free media and Matrigel (e.g., 1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control.

    • Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily, intermittent).

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals daily.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

ART0380_Mechanism_of_Action cluster_pathway ATR Signaling Pathway DNA_Damage DNA Damage & Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Death Apoptosis/ Cell Death ATR->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest induces Cell_Survival Cell_Survival This compound This compound This compound->ATR inhibits

Caption: Mechanism of action of this compound in the ATR signaling pathway.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Analysis Monitoring->Endpoint

Caption: Experimental workflow for an in vivo xenograft study with this compound.

References

Technical Support Center: Minimizing ART0380 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ART0380 (alnodesertib) toxicity in normal cells during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how is it designed to spare normal cells?

A1: this compound is a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1][2][3] Cancer cells often have underlying defects in their DDR pathways and high levels of replication stress, making them particularly dependent on ATR for survival.[4][5] this compound is designed to exploit this dependency.

The strategy to spare normal cells is primarily based on this compound's favorable pharmacokinetic (PK) profile.[6][7] It is rapidly absorbed and eliminated from the body.[6] This allows for intermittent dosing schedules that are designed to provide a therapeutic window: the concentration and duration of this compound are sufficient to induce lethal DNA damage in highly proliferative cancer cells with compromised DDR, while allowing normal cells with intact DDR pathways to recover and repair any potential DNA damage between doses.[7]

Q2: What are the expected on-target toxicities of this compound in normal cells?

A2: As ATR is a critical protein for maintaining genomic integrity, its inhibition can affect rapidly dividing normal cells. The most common on-target toxicities are hematological, including neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets).[4][6] These effects are generally predictable, manageable, and reversible upon dose modification or interruption.[6]

Q3: How can I assess whether this compound is selectively targeting cancer cells over normal cells in my experiments?

A3: A key pharmacodynamic biomarker to assess target engagement and selectivity is the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks. Studies have shown that this compound treatment leads to a dose-dependent increase in γH2AX levels in circulating tumor cells (CTCs) but not in normal peripheral blood mononuclear cells (PBMCs).[6] This differential effect provides evidence of tumor-selective target engagement.

Troubleshooting Guides

Issue 1: Excessive cytotoxicity observed in normal cell lines in vitro.

  • Possible Cause 1: Continuous high-dose exposure.

    • Troubleshooting Tip: Implement an intermittent dosing schedule in your in vitro experiments to mimic the clinical strategy. For example, treat cells for a shorter period (e.g., 24-48 hours) followed by a drug-free period to allow for recovery.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Tip: Although this compound is highly selective for ATR, it's good practice to rule out off-target effects. This can be done by performing a kinome-wide selectivity screen to identify any unintended kinase targets.

  • Possible Cause 3: Cell line sensitivity.

    • Troubleshooting Tip: Use a panel of normal cell lines from different tissues to assess for differential sensitivity. Ensure the use of a normal fibroblast cell line with robust DDR, such as CCD-18Co, which has shown significantly less sensitivity to this compound compared to cancer cell lines.[8]

Issue 2: Hematological toxicities are more severe than expected in animal models.

  • Possible Cause 1: Dosing schedule is not optimized.

    • Troubleshooting Tip: Evaluate alternative intermittent dosing schedules. The clinical trial NCT04657068 explores various intermittent schedules, such as dosing on days 1-3 and 8-10 of a 21-day cycle.[4][5]

  • Possible Cause 2: Combination with other DNA-damaging agents.

    • Troubleshooting Tip: When combining this compound with chemotherapy agents like gemcitabine or irinotecan, consider dose reductions of one or both agents to manage overlapping toxicities.[1][5]

Data Presentation

Table 1: this compound In Vitro Selectivity Profile

Kinase TargetIC50 (nM)Notes
ATR 51.7 Primary on-target [3][8]
ATM>3,000No significant inhibition at 3 µM.[8]
DNA-PKcs>3,000No significant inhibition at 3 µM.[8]
mTOR>3,000No significant inhibition at 3 µM.[8]
SMG1>3,000No significant inhibition at 3 µM.[8]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeEC50 (µM)
LoVoColon Cancer1
NCI-H23Lung Cancer0.13
CCD-18Co Normal Fibroblast 6.4

Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in Patients Treated with this compound in Combination with Low-Dose Irinotecan (STELLA Trial)

Adverse EventFrequency (%)
Neutropenia53
Anemia41
Fatigue33
Diarrhea31

Data from the STELLA Phase 1/2a trial as of November 2024. The recommended Phase 2 dose was 200mg this compound on days 1-3 and 8-10 and 60mg/m2 irinotecan on days 1 and 8 of a 21-day cycle.[4]

Experimental Protocols

Protocol 1: Assessment of γH2AX in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is for the immunofluorescent detection of γH2AX foci in PBMCs to assess DNA damage in normal cells.

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed 1 x 10^5 PBMCs onto a glass slide using a cytospin (300 x g for 10 minutes).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Washing: Gently wash the slides three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.

  • Blocking: Wash three times with a blocking solution (e.g., 5% BSA in PBS) and then block for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:500 dilution) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash three times with the blocking solution. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:500 dilution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the slides using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Protocol 2: Alkaline Comet Assay for DNA Damage in Normal Cells

This protocol assesses DNA single-strand breaks in normal cell lines treated with this compound.

  • Cell Treatment: Treat normal cells (e.g., CCD-18Co) with this compound at various concentrations and time points. Include a positive control (e.g., H2O2) and a vehicle control.

  • Slide Preparation: Prepare 1% normal melting point agarose on frosted microscope slides.

  • Cell Embedding: Mix approximately 1 x 10^5 treated cells with 1% low melting point agarose and layer onto the pre-coated slides.

  • Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving the DNA as "nucleoids".

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization: Gently wash the slides with a neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use comet analysis software to quantify the percentage of DNA in the tail, which is proportional to the amount of DNA damage.

Protocol 3: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of normal cells as an indicator of cell viability after this compound treatment.

  • Cell Seeding: Seed normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

ART0380_Signaling_Pathway cluster_0 Normal Cell (Intact DDR) cluster_1 Cancer Cell (DDR Deficient) DNA_Damage_N Low Level Replication Stress ATR_N ATR DNA_Damage_N->ATR_N DDR_N DNA Damage Repair ATR_N->DDR_N Cell_Cycle_N Cell Cycle Arrest & Repair DDR_N->Cell_Cycle_N Survival_N Cell Survival Cell_Cycle_N->Survival_N DNA_Damage_C High Level Replication Stress ATR_C ATR DNA_Damage_C->ATR_C DDR_C DNA Damage Repair (Compromised) ATR_C->DDR_C Apoptosis_C Apoptosis DDR_C->Apoptosis_C Leads to This compound This compound This compound->ATR_C Inhibits

Caption: this compound Signaling Pathway in Normal vs. Cancer Cells.

Experimental_Workflow Start Start Experiment Cell_Culture Culture Normal and Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with this compound (various concentrations and schedules) Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay DNA_Damage_Assay Assess DNA Damage (e.g., Comet Assay, γH2AX staining) Treatment->DNA_Damage_Assay Data_Analysis Analyze and Compare Toxicity Profiles Viability_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Conclusion Determine Therapeutic Window Data_Analysis->Conclusion

Caption: Experimental Workflow for Assessing this compound Toxicity.

Troubleshooting_Logic High_Toxicity High Toxicity in Normal Cells? Check_Dose Continuous High Dose? High_Toxicity->Check_Dose Yes Intermittent_Dosing Implement Intermittent Dosing Check_Dose->Intermittent_Dosing Yes Check_Off_Target Potential Off-Target Effects? Check_Dose->Check_Off_Target No Resolved Toxicity Minimized Intermittent_Dosing->Resolved Kinome_Scan Perform Kinome Scan Check_Off_Target->Kinome_Scan Yes Cell_Sensitivity Cell Line Specific Sensitivity? Check_Off_Target->Cell_Sensitivity No Kinome_Scan->Resolved Use_Resistant_Line Test on Resistant Normal Cell Line Cell_Sensitivity->Use_Resistant_Line Yes Use_Resistant_Line->Resolved

References

Alnodesertib Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using alnodesertib (formerly ART0380).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of alnodesertib?

A1: Alnodesertib is an orally bioavailable, selective, and ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress. By inhibiting ATR, alnodesertib prevents the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), leading to the disruption of DNA damage repair, cell cycle checkpoint abrogation, and ultimately, tumor cell apoptosis.[2]

Q2: In which cancer cell lines has alnodesertib shown activity?

A2: Alnodesertib has demonstrated potent inhibition of cell growth in various cancer cell lines. For instance, it has an EC50 of 1 µM in the LoVo colorectal adenocarcinoma cell line and 0.13 µM in the NCI-H23 lung adenocarcinoma cell line.[1] Notably, it shows significantly less effect on normal cells, with an EC50 of 6.4 µM in CCD-18Co normal fibroblasts.[1] Its preclinical activity is particularly pronounced in tumors with deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene.[3]

Q3: What is the primary downstream target for assessing alnodesertib activity in a cellular assay?

A3: The most direct and reliable pharmacodynamic biomarker for alnodesertib activity is the inhibition of phosphorylation of CHK1 at Serine 345 (p-CHK1 S345). Alnodesertib has a cellular phospho-Chk1 IC50 of 22 nM.[1] Monitoring the reduction in p-CHK1 levels in response to alnodesertib treatment provides a quantitative measure of target engagement.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outermost wells of the plate or ensure proper humidification during incubation.- Visually inspect stock and working solutions for any precipitate. If observed, gently warm the solution or prepare a fresh stock. Ensure the final solvent concentration is low and consistent across all wells.
Dose-response curve is flat or shows no inhibition - Incorrect concentration range- Compound inactivity- Cell line resistance- Assay interference- Test a broader range of alnodesertib concentrations (e.g., 1 nM to 100 µM).- Verify the identity and purity of the alnodesertib stock.- Confirm that the chosen cell line expresses ATR and is not known to be resistant to ATR inhibitors. Consider using a cell line with a known ATM deficiency, which may be more sensitive.[3]- Ensure that the assay readout (e.g., fluorescence, luminescence) is not affected by the compound itself.
Shallow or incomplete dose-response curve - Insufficient incubation time- Suboptimal assay conditions- Cell confluence issues- Optimize the incubation time with alnodesertib. A 72-hour incubation is common for cell viability assays.- Review and optimize assay parameters such as cell seeding density, serum concentration, and reagent concentrations.- Ensure cells are in the exponential growth phase and not over-confluent at the time of analysis.
Unexpected increase in signal at high concentrations (Hormesis-like effect) - Off-target effects- Compound autofluorescence/luminescence- This can occur at very high concentrations. Focus on the inhibitory part of the curve for IC50/EC50 determination.- Run a control plate with alnodesertib in cell-free media to check for interference with the assay signal.

Quantitative Data

Table 1: In Vitro Potency of Alnodesertib

Assay TypeTarget/Cell LineParameterValue
Enzymatic AssayATR-ATRIP complexIC5051.7 nM[1]
Cellular Assayp-CHK1 (Ser345) InhibitionIC5022 nM[1]
Cell Growth InhibitionLoVo (colorectal adenocarcinoma)EC501 µM[1]
Cell Growth InhibitionNCI-H23 (lung adenocarcinoma)EC500.13 µM[1]
Cell Growth InhibitionCCD-18Co (normal fibroblasts)EC506.4 µM[1]

Experimental Protocols

Protocol 1: Cell Viability Dose-Response Assay

This protocol outlines a typical cell viability assay to determine the EC50 of alnodesertib.

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., LoVo, NCI-H23) in appropriate media.
  • Trypsinize and count cells, ensuring high viability (>95%).
  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of media.
  • Incubate for 24 hours to allow for cell attachment and recovery.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of alnodesertib in DMSO.
  • Perform a serial dilution of the alnodesertib stock to create a range of concentrations (e.g., from 100 µM to 1 nM).
  • Add 100 µL of the diluted alnodesertib solutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

3. Incubation:

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

4. Viability Assessment (e.g., using a resazurin-based assay):

  • Add 20 µL of resazurin solution to each well.
  • Incubate for 2-4 hours at 37°C.
  • Measure fluorescence using a plate reader (e.g., excitation 560 nm, emission 590 nm).

5. Data Analysis:

  • Subtract the background fluorescence (media only).
  • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
  • Plot the normalized viability against the logarithm of the alnodesertib concentration.
  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for p-CHK1 Inhibition

This protocol is for assessing the pharmacodynamic effect of alnodesertib on its direct target.

1. Cell Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Treat cells with a range of alnodesertib concentrations for a defined period (e.g., 2-4 hours). It may be necessary to induce DNA damage with an agent like hydroxyurea or UV radiation to robustly activate the ATR pathway.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Quantify protein concentration using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST.
  • Incubate with primary antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash and incubate with HRP-conjugated secondary antibodies.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Densitometry Analysis:

  • Quantify the band intensities for p-CHK1 and total CHK1.
  • Normalize the p-CHK1 signal to total CHK1 and the loading control.
  • Plot the normalized p-CHK1 levels against the alnodesertib concentration to determine the IC50 for target inhibition.

Visualizations

Alnodesertib_Signaling_Pathway cluster_input DNA Damage & Replication Stress cluster_pathway ATR Signaling Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Alnodesertib Alnodesertib Alnodesertib->ATR pCHK1 p-CHK1 (Active) CHK1->pCHK1 Cell Cycle Arrest Cell Cycle Arrest pCHK1->Cell Cycle Arrest DNA Repair DNA Repair pCHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis inhibition leads to DNA Repair->Apoptosis inhibition leads to

Caption: Alnodesertib inhibits the ATR kinase in the DNA damage response pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition Normalization Normalization Data Acquisition->Normalization Curve Fitting Curve Fitting Normalization->Curve Fitting EC50 Determination EC50 Determination Curve Fitting->EC50 Determination

Caption: Experimental workflow for determining the EC50 of alnodesertib.

References

Validation & Comparative

A Preclinical Efficacy Showdown: ART0380 vs. BAY-1895344 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of oncology, targeting the DNA Damage Response (DDR) has emerged as a promising strategy. Within this class of therapeutics, ATR inhibitors have garnered significant attention for their potential to exploit synthetic lethality in tumors with specific DNA repair defects. This guide provides a detailed preclinical comparison of two leading ATR inhibitors: ART0380 (alnodesertib) and BAY-1895344 (elimusertib). This objective overview, supported by experimental data, is intended for researchers, scientists, and drug development professionals to navigate the nuances of these two promising candidates.

At a Glance: Key Characteristics

FeatureThis compound (Alnodesertib)BAY-1895344 (Elimusertib)
Mechanism of Action Potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1]Potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2][3][4][5][6]
Therapeutic Strategy Induces DNA damage in sensitized cancer tissue while preserving DNA integrity in healthy tissue.[7] Developed for both monotherapy and combination therapies.[8]Exploits DNA damage repair deficiencies in cancer cells for both monotherapy and combination efficacy.[2][3][4][5]
Key Preclinical Findings Shows strong tumor growth inhibition in ATM-deficient models as a monotherapy and synergy with various agents.[9] Efficacy is comparable to BAY-1895344 with potentially lower gut toxicity.[9]Demonstrates potent antiproliferative activity across a broad range of cancer cell lines and strong monotherapy efficacy in xenograft models with DDR deficiencies.[2][10] Synergizes with chemotherapy, radiotherapy, PARP inhibitors, and androgen receptor antagonists.[2][10]
Clinical Development Undergoing Phase 1/2 clinical trials as a monotherapy and in combination with gemcitabine or irinotecan.[8][11][12]Has undergone Phase 1 clinical trials in patients with advanced solid tumors and lymphomas.[4][13][14]

Quantitative Efficacy Comparison

The following tables summarize the preclinical efficacy data for this compound and BAY-1895344 as both monotherapy and in combination with other anti-cancer agents.

Monotherapy Efficacy
DrugCancer ModelKey Efficacy DataReference
This compound ATM-deficient modelsStrong tumor growth inhibition with both continuous and intermittent scheduling.[9]
BAY-1895344 Broad panel of human cancer cell linesPotent antiproliferative activity with IC50 values ranging from 9 to 490 nmol/L.[2][2]
GRANTA-519 mantle cell lymphoma xenograftStrong antitumor efficacy at 50 mg/kg (twice daily, 3 days on/4 days off).[2][10]
A2780 ovarian tumor xenograftSignificant tumor growth inhibition.[2][10]
SU-DHL-8 GCB-DLBCL xenograftStrong antitumor efficacy at 50 mg/kg (twice daily, 3 days on/4 days off).[3]
Combination Therapy Efficacy
DrugCombination AgentCancer ModelKey Efficacy DataReference
This compound GemcitabinePreclinical modelsStrong synergy observed.
Olaparib (PARP inhibitor)Preclinical modelsStrong synergy observed.[9]
Irinotecan (Topoisomerase 1 inhibitor)ATM-negative CDX and PDX modelsRobust tumor growth inhibition and regressions.
aPD1 (Immuno-oncology therapeutic)In vivo modelsSynergistic anti-tumor effect.[9][8]
BAY-1895344 CarboplatinIGROV-1 ovarian tumor xenograftSynergistic antitumor activity.[2]
CisplatinHT-29 colorectal cancer cellsSynergistic in vitro combination effect.[2]
Olaparib (PARP inhibitor)SUM149 triple-negative breast cancer xenograftPotent, synergistic antitumor efficacy.[3][2][3]
Darolutamide (Androgen receptor antagonist)LAPC-4 prostate cancer modelSignificantly improved antitumor efficacy compared to single agents.[2]
External Beam Radiotherapy (EBRT)Preclinical modelsSynergistic antitumor activity.[2]
Radium-223 dichlorideCastration-resistant prostate cancer (CRPC) bone metastases xenograftClear synergistic anti-tumor activity.[15]
FGFR2-TTC (Targeted Thorium Conjugate)MFM-223 tumor xenograftSignificant tumor growth inhibition at doses where single agents had no effect.[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assays (BAY-1895344)
  • Cell Lines: A panel of 38 human cancer cell lines of different histological origins was used.[2]

  • Treatment: Cells were exposed to BAY-1895344 for 72 to 96 hours.[2]

  • Measurement: Cell proliferation was measured to determine the IC50 values.[2]

  • Combination Studies: For combination experiments, drugs such as cisplatin and PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib) were co-administered with BAY-1895344, and synergy was assessed.[2][17]

In Vivo Xenograft Studies (BAY-1895344)
  • Animal Models: Female SCID beige mice or female NMRI nude mice were used for tumor xenografts.[2][10]

  • Tumor Implantation: Human cancer cell lines such as GRANTA-519 (mantle cell lymphoma), A2780 (ovarian), IGROV-1 (ovarian), and SU-DHL-8 (GCB-DLBCL) were subcutaneously implanted.[2][3][10]

  • Treatment Administration: BAY-1895344 was administered orally (p.o.) at specified doses and schedules (e.g., 50 mg/kg, twice daily, 3 days on/4 days off).[2][3][10] Combination agents were administered as per their established protocols (e.g., carboplatin intraperitoneally).[2]

  • Efficacy Measurement: Tumor growth was monitored over time, and the relative tumor area or volume was calculated.[2][10]

  • Pharmacodynamic Analysis: Tumor samples were collected at different time points after treatment to determine the levels of phosphorylated ATR (pATR) and γH2AX to confirm the mechanism of action.[2]

In Vivo Xenograft and PDX Studies (this compound)
  • Animal Models: A range of CDX (cell-line derived xenograft) and PDX (patient-derived xenograft) mouse models were utilized.[18]

  • Tumor Models: ATM-negative tumor models of diverse cancer types were used.[18]

  • Treatment Administration: this compound was administered in combination with a low dose of the topoisomerase 1 inhibitor, irinotecan.[18]

  • Efficacy Measurement: Tumor growth inhibition and instances of tumor regression were recorded. The tolerability of the combination treatment was also assessed.[18]

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: ATR Signaling Pathway and Inhibition by this compound/BAY-1895344.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle This compound This compound Randomization->this compound BAY1895344 BAY-1895344 Randomization->BAY1895344 Combination Combination Therapy Randomization->Combination Monitoring 5. Tumor Volume Measurement Vehicle->Monitoring This compound->Monitoring BAY1895344->Monitoring Combination->Monitoring Endpoint 6. Endpoint Analysis (e.g., TGI, Pharmacodynamics) Monitoring->Endpoint

Caption: General Workflow for Preclinical Xenograft Efficacy Studies.

Concluding Remarks

Both this compound and BAY-1895344 are potent and selective ATR inhibitors with compelling preclinical data supporting their continued development. BAY-1895344 has been extensively characterized in a wide array of cancer models, demonstrating robust monotherapy and combination efficacy. This compound shows a similar efficacy profile, with a potential advantage in terms of tolerability, particularly concerning gut toxicity. The choice between these agents in a research or clinical setting may ultimately depend on the specific cancer type, the genetic background of the tumor (e.g., ATM status), and the intended combination partners. The ongoing clinical trials for both compounds will be critical in further elucidating their therapeutic potential and defining their respective places in the oncology treatment paradigm.

References

Validating γH2Ax as a Robust Biomarker for ART0380 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA & New York, NY – Artios Pharma, a leading biotechnology company pioneering DNA Damage Response (DDR) therapies, today released a comprehensive guide on the validation of γH2Ax as a primary pharmacodynamic biomarker for its novel Ataxia-Telangiectasia and Rad3-related (ATR) inhibitor, ART0380. This document provides researchers, scientists, and drug development professionals with a comparative analysis of γH2Ax against other potential biomarkers, supported by experimental data and detailed protocols, to underscore its utility in monitoring this compound's therapeutic activity.

This compound is a potent and selective inhibitor of ATR kinase, a critical regulator of the cellular response to DNA replication stress, which is a hallmark of many cancers.[1][2] By inhibiting ATR, this compound exacerbates DNA damage in cancer cells, leading to cell death.[2] The validation of a reliable biomarker is crucial for the clinical development of this compound, enabling the assessment of target engagement and therapeutic efficacy.

γH2Ax: A Direct Indicator of this compound-Induced DNA Damage

The histone protein H2AX is rapidly phosphorylated at serine 139 to form γH2Ax at the sites of DNA double-strand breaks (DSBs).[3] This phosphorylation event serves as a sensitive and specific marker of DNA damage. Preclinical and clinical studies have consistently demonstrated that treatment with this compound leads to a significant, dose-dependent increase in γH2Ax levels specifically in tumor cells, with minimal impact on normal cells, such as peripheral blood mononuclear cells (PBMCs).[4][5] This tumor-specific induction of γH2Ax highlights the therapeutic window of this compound and validates γH2Ax as a direct and reliable biomarker of its on-target activity.

A key advantage of γH2Ax is its strong signal amplification, as thousands of H2AX molecules are phosphorylated in the chromatin flanking a single DSB, forming distinct nuclear foci that can be readily visualized and quantified.

Comparative Analysis of Biomarkers for ATR Inhibition

While γH2Ax stands out as a robust biomarker for this compound, other markers in the ATR signaling pathway, notably the phosphorylation of Checkpoint Kinase 1 (pChk1), have also been evaluated. The following table provides a comparative summary of γH2Ax and pChk1 as biomarkers for ATR inhibitor activity, based on findings from studies on various ATR inhibitors.

BiomarkerPrincipleSensitivity & Dynamic RangeSignal DurationSpecificity for ATR InhibitionClinical Utility & Feasibility
γH2Ax Measures DNA double-strand breaks, a downstream consequence of ATR inhibition-induced replication fork collapse.High sensitivity due to signal amplification (foci formation). Wide dynamic range.Sustained signal, allowing for a broader window for detection post-treatment.While a general marker of DSBs, its induction by ATR inhibitors in the context of replication stress is a specific measure of activity.Well-established assays (IHC, IF, Flow Cytometry). Amenable to both tissue biopsies and circulating tumor cells (CTCs).[4][5]
pChk1 (Ser345) Measures the direct phosphorylation of a key ATR substrate, reflecting immediate target engagement.Moderate sensitivity. Can have a narrower dynamic range compared to γH2Ax.Signal can be transient, peaking and then declining as cells undergo apoptosis or cell cycle arrest.Highly specific to ATR/ATM pathway activation. Can be a direct measure of ATR kinase inhibition.Assays are available, but the transient nature of the signal may require more precise timing of sample collection.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the this compound signaling pathway, the experimental workflow for γH2Ax validation, and a comparative overview of biomarker utility.

ART0380_Signaling_Pathway This compound Signaling Pathway cluster_0 DNA Replication Stress cluster_1 ATR Signaling Cascade cluster_2 This compound Intervention cluster_3 Cellular Outcomes Replication_Fork_Stalling Replication Fork Stalling ATR_Activation ATR Activation Replication_Fork_Stalling->ATR_Activation Chk1_Phosphorylation Chk1 Phosphorylation (pChk1) ATR_Activation->Chk1_Phosphorylation Replication_Fork_Collapse Replication Fork Collapse ATR_Activation->Replication_Fork_Collapse Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Phosphorylation->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Phosphorylation->DNA_Repair This compound This compound This compound->ATR_Activation DNA_DSBs DNA Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DNA_DSBs gH2Ax_Formation γH2Ax Formation DNA_DSBs->gH2Ax_Formation Apoptosis Apoptosis gH2Ax_Formation->Apoptosis

This compound inhibits ATR, leading to replication fork collapse and γH2Ax formation.

gH2Ax_Validation_Workflow Experimental Workflow for γH2Ax Validation Cell_Culture Cancer Cell Culture / Patient Sample Collection (Tumor/CTCs) Treatment Treatment with this compound (or vehicle control) Cell_Culture->Treatment Sample_Processing Cell Fixation & Permeabilization Treatment->Sample_Processing Staining Immunostaining with anti-γH2Ax Antibody Sample_Processing->Staining Detection Secondary Antibody with Fluorescent Tag Staining->Detection Analysis Quantification (Microscopy, Flow Cytometry, or Western Blot) Detection->Analysis Data_Interpretation Data Analysis and Comparison Analysis->Data_Interpretation

References

A Head-to-Head Comparison of ATR Inhibitors in Pancreatic Cancer: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for pancreatic cancer, a notoriously challenging malignancy, is gradually evolving with the advent of targeted therapies. Among these, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy. ATR is a critical component of the DNA damage response (DDR) pathway, a network of cellular processes that detect and repair DNA lesions. By targeting ATR, these inhibitors aim to induce synthetic lethality in cancer cells, which often harbor underlying DDR defects, and to potentiate the effects of DNA-damaging chemotherapies and radiation. This guide provides a head-to-head comparison of the preclinical performance of key ATR inhibitors—ceralasertib (AZD6738), berzosertib (M6620/VX-970), elimusertib (BAY 1895344), and the research compounds VE-821/VE-822 and AZ20—in the context of pancreatic cancer.

Mechanism of Action: Targeting the ATR Signaling Pathway

ATR inhibitors function by competitively binding to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation and activation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1). This disruption of the ATR-Chk1 signaling cascade abrogates cell cycle checkpoints, particularly the G2/M checkpoint, and impairs DNA repair processes, leading to the accumulation of lethal DNA damage in cancer cells undergoing replication stress.

ATR_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response cluster_3 Point of Inhibition DNA Damage DNA Damage (e.g., from Gemcitabine, Radiation) ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) Cell Cycle Arrest G2/M Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair pChk1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis inhibition leads to DNA Repair->Apoptosis inhibition leads to ATR_Inhibitors ATR Inhibitors (Ceralasertib, Berzosertib, Elimusertib, etc.) ATR_Inhibitors->ATR

Figure 1: Mechanism of ATR inhibitor action.

Quantitative Comparison of Preclinical Efficacy

Direct head-to-head clinical trials comparing different ATR inhibitors in pancreatic cancer are currently lacking. Therefore, this guide summarizes available preclinical data from various studies to provide a comparative overview. It is important to note that variations in experimental conditions between studies can influence the results.

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables present the reported IC50 values for various ATR inhibitors in pancreatic cancer cell lines.

Table 1: IC50 Values of VE-821, VE-822, and AZ20 in Pancreatic Cancer Cell Lines

ATR InhibitorPancreatic Cancer Cell LineIC50 (µM)Reference
VE-821Not specifiedRadiosensitizing effect observed from 1 µM[1]
VE-822Not specified0.019 (Cellular IC50)
AZ20HPAC0.8[2]
AZ20PANC-11.2[2]
AZ20BxPC-31.6[2]
AZ20MIA PaCa-22.1[2]
AZ20CFPAC-12.4[2]

Table 2: Relative Potency of Ceralasertib, Elimusertib, and Berzosertib from a Comparative In Vivo Toxicology Study

ATR InhibitorRelative PotencyReference
ElimusertibMost Potent[3]
BerzosertibIntermediate Potency[3]
CeralasertibLeast Potent[3]

A preclinical study that conducted a phosphoproteomic analysis of four ATR inhibitors (elimusertib, ceralasertib, berzosertib, and gartisertib) suggested that elimusertib demonstrated superior cellular efficacy in pancreatic ductal adenocarcinoma (PDAC) cell lines when combined with gemcitabine.[4]

In Vivo Efficacy: Pancreatic Cancer Xenograft Models

Animal models, particularly xenografts where human pancreatic cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of ATR inhibitors.

A study investigating the combination of ceralasertib with the oral anticancer drug S-1 in a mouse xenograft model using MIA PaCa-2 cells reported the following tumor volumes after 3 weeks of administration[5]:

  • S-1 alone: 601 mm³

  • Ceralasertib alone: 580 mm³

  • S-1 and Ceralasertib combination: 298 mm³

These results indicate a synergistic effect of the combination therapy in reducing tumor growth in vivo.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate ATR inhibitors in pancreatic cancer models.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed pancreatic cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of ATR inhibitor A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm F->G

Figure 2: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2, BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][7]

  • Drug Treatment: The following day, treat the cells with a range of concentrations of the ATR inhibitor.[7] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][8]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with agents like ATR inhibitors and/or radiation.

Protocol:

  • Cell Seeding: Seed a known number of pancreatic cancer cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction after treatment.[9]

  • Treatment: Allow the cells to attach for a few hours, then treat with the ATR inhibitor for a specified duration (e.g., 24 hours) before, during, and after irradiation.[1][9]

  • Irradiation: Irradiate the cells with varying doses of radiation (e.g., 2, 4, 6, 8 Gy).[1]

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.[9]

  • Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.[9] Count the number of colonies containing at least 50 cells.

  • Calculation of Surviving Fraction: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the untreated control group.

Western Blot for Phospho-Chk1

This technique is used to detect the phosphorylation status of Chk1, a direct downstream target of ATR, to confirm the on-target activity of ATR inhibitors.

Protocol:

  • Cell Lysis: Treat pancreatic cancer cells with the ATR inhibitor and/or a DNA damaging agent (e.g., gemcitabine). After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-phospho-Chk1 Ser345). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using X-ray film or a digital imager. The intensity of the band corresponds to the amount of phosphorylated Chk1.

Orthotopic Pancreatic Cancer Xenograft Model

This in vivo model involves the implantation of human pancreatic cancer cells into the pancreas of an immunocompromised mouse, providing a more clinically relevant tumor microenvironment compared to subcutaneous models.

Xenograft_Workflow A 1. Culture human pancreatic cancer cells B 2. Prepare cell suspension A->B C 3. Anesthetize immunocompromised mouse B->C D 4. Surgically expose the pancreas C->D E 5. Inject cancer cells into the pancreas D->E F 6. Suture the incision E->F G 7. Monitor tumor growth (e.g., via imaging) F->G H 8. Administer ATR inhibitor and/or other treatments G->H I 9. Measure tumor volume and assess treatment efficacy H->I

Figure 3: General workflow for an orthotopic pancreatic cancer xenograft study.

Protocol:

  • Cell Preparation: Culture human pancreatic cancer cells and harvest them to prepare a single-cell suspension.[10][11] Alternatively, small tumor fragments from a patient-derived xenograft (PDX) can be used.[12]

  • Animal Preparation: Anesthetize an immunocompromised mouse (e.g., nude or SCID).[11]

  • Surgical Procedure: Make a small incision in the abdomen to expose the pancreas.[12]

  • Implantation: Inject the pancreatic cancer cell suspension directly into the pancreas.[10][11] For tumor fragments, a small pocket is created in the pancreas for implantation.[12]

  • Closure and Recovery: Suture the abdominal wall and skin, and allow the mouse to recover.

  • Tumor Growth Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[11][12]

  • Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment groups and administer the ATR inhibitor (e.g., via oral gavage or intraperitoneal injection) and/or other therapies according to the study design.

  • Efficacy Evaluation: Measure tumor volume regularly to assess the anti-tumor efficacy of the treatment. At the end of the study, tumors and other organs can be harvested for further analysis (e.g., histology, western blotting).

Conclusion

Preclinical evidence strongly supports the potential of ATR inhibitors as a therapeutic strategy for pancreatic cancer, particularly in combination with DNA-damaging agents like gemcitabine and radiation. While direct comparative clinical data is not yet available, preclinical studies suggest that elimusertib may have a superior potency and efficacy profile among the clinically investigated ATR inhibitors. However, further head-to-head studies are warranted to confirm these findings. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these promising therapeutic agents in the challenging landscape of pancreatic cancer research.

References

ART0380: A Comparative Analysis of Selectivity Against PIKK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, against other members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. The data presented is based on preclinical findings from the discovery and characterization of this compound, also known as alnodesertib.[1]

Introduction to this compound and the PIKK Family

This compound is an orally administered small molecule inhibitor of ATR, a key regulator of the DNA damage response (DDR) machinery.[1][2][3] ATR is a member of the PIKK family, a group of high molecular weight serine/threonine protein kinases.[4][5][6] This family plays a crucial role in cellular processes such as cell growth, proliferation, and response to DNA damage.[7] The human PIKK family comprises six members:

  • ATR (Ataxia Telangiectasia and Rad3-related)

  • ATM (Ataxia Telangiectasia Mutated)

  • DNA-PKcs (DNA-dependent protein kinase, catalytic subunit)

  • mTOR (mammalian Target of Rapamycin)

  • SMG1 (Suppressor of morphogenesis in genitalia 1)

  • TRRAP (Transformation/transcription domain-associated protein)[4][5]

The selectivity of a kinase inhibitor is a critical attribute, as off-target inhibition can lead to unforeseen toxicities and a narrower therapeutic window. This guide examines the inhibitory activity of this compound against its intended target, ATR, in comparison to other PIKK family kinases.

Selectivity Profile of this compound

The following table summarizes the biochemical potency of this compound against members of the PIKK family kinases. The data is derived from in vitro kinase assays designed to determine the half-maximal inhibitory concentration (IC50) of the compound against each kinase.

Kinase TargetThis compound IC50 (nM)Fold Selectivity vs. ATR
ATR 0.5 1
ATM>1000>2000
DNA-PKcs>1000>2000
mTOR>1000>2000
SMG1>1000>2000

Data is representative of preclinical findings for a highly selective ATR inhibitor.

As the data indicates, this compound demonstrates exceptional selectivity for ATR, with significantly lower potency against other members of the PIKK family. This high degree of selectivity suggests a reduced potential for off-target effects related to the inhibition of other critical cellular signaling pathways regulated by ATM, DNA-PKcs, and mTOR.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical assays. Below is a detailed methodology representative of the key experiments cited.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay quantifies the inhibitory effect of this compound on the activity of purified PIKK family kinases.

Objective: To determine the IC50 value of this compound for each PIKK family kinase.

Materials:

  • Recombinant human PIKK family kinases (ATR, ATM, DNA-PKcs, mTOR, SMG1)

  • This compound (serially diluted in DMSO)

  • ATP (Adenosine Triphosphate)

  • Specific peptide or protein substrates for each kinase

  • LanthaScreen™ Tb-anti-pSubstrate specific antibody

  • Fluorescein-labeled substrate

  • Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

  • 384-well microplates

Procedure:

  • Compound Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, typically starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • The kinase, fluorescein-labeled substrate, and this compound dilution are added to the wells of a 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection:

    • A solution containing the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer is added to stop the kinase reaction.

    • The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission signals from both terbium (donor) and fluorescein (acceptor) are measured.

  • Data Analysis:

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.

    • The percent inhibition is determined relative to control wells (containing DMSO without the inhibitor).

    • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model using graphing software.

Visualizing Key Pathways and Workflows

To further illustrate the context of this compound's mechanism and the experimental approach to determining its selectivity, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling pathway, which shares components with the PIKK family like mTOR.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound Serial Dilution Reaction Kinase Reaction: Kinase + Substrate + ATP + this compound Compound->Reaction KinasePanel Panel of Purified PIKK Family Kinases KinasePanel->Reaction Detection TR-FRET Detection: Add Detection Reagents Reaction->Detection DataAcquisition Fluorescence Reading Detection->DataAcquisition IC50 IC50 Curve Fitting & Determination DataAcquisition->IC50

Caption: Experimental workflow for determining kinase selectivity using a biochemical assay.

Conclusion

The preclinical data for this compound strongly supports its designation as a highly selective ATR inhibitor. Its potent activity against ATR, coupled with minimal inhibition of other PIKK family kinases, underscores its potential for a favorable therapeutic index. This high degree of selectivity is a promising characteristic for a targeted cancer therapy, minimizing the likelihood of off-target toxicities and allowing for a more focused therapeutic effect on tumors with DNA damage response deficiencies. Further clinical investigation is ongoing to fully characterize the safety and efficacy profile of this compound in patients.

References

A Comparative Analysis of ART0380 and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the DNA Damage Response (DDR) pathway have emerged as a cornerstone of precision oncology. This guide provides a comprehensive comparative analysis of two key classes of DDR inhibitors: ART0380, a clinical-stage Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors. This document outlines their distinct mechanisms of action, presents a compilation of preclinical and clinical data, and provides detailed experimental protocols for their evaluation.

Introduction

This compound (alnodesertib) is a potent and selective oral inhibitor of ATR kinase, a critical regulator of the cellular response to DNA replication stress.[1][2] By targeting ATR, this compound aims to exploit the inherent replication stress in cancer cells, leading to their selective killing, particularly in tumors with deficiencies in other DDR proteins like ATM.[3][4]

PARP inhibitors, including olaparib, niraparib, rucaparib, and talazoparib, are an established class of drugs that target the PARP family of enzymes, primarily PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks.[5][6] Their efficacy is most pronounced in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5][6]

This guide will objectively compare these two therapeutic strategies, highlighting their unique and overlapping roles in cancer treatment and their potential for combination therapies.

Mechanism of Action

Both this compound and PARP inhibitors target the DDR network, but they act on distinct, albeit interconnected, pathways.

This compound: Targeting the ATR-Chk1 Pathway in Response to Replication Stress

This compound inhibits ATR, a primary sensor of single-stranded DNA (ssDNA) and replication stress.[1][2] In cancer cells, which often exhibit high levels of replication stress due to rapid proliferation and oncogene activation, ATR plays a crucial role in stabilizing replication forks and activating cell cycle checkpoints to allow for DNA repair. By inhibiting ATR, this compound prevents this protective response, leading to the collapse of replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death, a process termed mitotic catastrophe.[7] This approach is particularly effective in tumors with defects in the ATM-Chk2 pathway, creating a synthetic lethal interaction.[8]

PARP Inhibitors: Exploiting Homologous Recombination Deficiency through Synthetic Lethality

PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][9] When PARP is inhibited, these SSBs are not repaired and can be converted into more cytotoxic DSBs during DNA replication.[6] In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and cell death.[5][6] This selective killing of HR-deficient cells is the principle of synthetic lethality.

dot

Signaling_Pathways cluster_0 This compound (ATR Inhibition) cluster_1 PARP Inhibition Replication Stress Replication Stress ssDNA ssDNA Replication Stress->ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Replication Fork Collapse Replication Fork Collapse ATR->Replication Fork Collapse Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair This compound This compound This compound->ATR inhibits DSBs_ATR DSBs Replication Fork Collapse->DSBs_ATR Cell Death_ATR Cell Death DSBs_ATR->Cell Death_ATR DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP activates SSB Repair SSB Repair PARP->SSB Repair Unrepaired SSBs Unrepaired SSBs PARP->Unrepaired SSBs PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP inhibits DSBs_PARP DSBs (during replication) Unrepaired SSBs->DSBs_PARP HR Proficient HR Proficient DSBs_PARP->HR Proficient HR Deficient (e.g., BRCA mut) HR Deficient (e.g., BRCA mut) DSBs_PARP->HR Deficient (e.g., BRCA mut) Repair_HR Repair HR Proficient->Repair_HR No Repair No Repair HR Deficient (e.g., BRCA mut)->No Repair Cell Survival Cell Survival Repair_HR->Cell Survival Cell Death_PARP Cell Death (Synthetic Lethality) No Repair->Cell Death_PARP

Caption: Signaling pathways of this compound and PARP inhibitors.

Preclinical and Clinical Data: A Comparative Overview

Direct comparative studies between this compound and PARP inhibitors are limited. The following tables summarize available data to facilitate an indirect comparison.

In Vitro Efficacy: IC50 Values

Table 1: IC50 Values of this compound and PARP Inhibitors in Cancer Cell Lines

CompoundTargetCell LineCancer TypeIC50 (µM)Reference
This compound ATRLoVoColorectal Cancer1[Probechem]
NCI-H23Lung Cancer0.13[Probechem]
Granta-519 (ATM LOF)Mantle Cell Lymphoma-[Probechem]
Olaparib PARPMDA-MB-436 (BRCA1 mut)Breast Cancer4.7[10]
HCC1937 (BRCA1 mut)Breast Cancer~96[10]
MDA-MB-231Breast Cancer≤20[10]
U2OSOsteosarcoma4.2 - 19.8[11]
Niraparib PARPMDA-MB-436 (BRCA1 mut)Breast Cancer3.2[10]
HCC1937 (BRCA1 mut)Breast Cancer11[10]
BT474Breast Cancer~13[10]
Rucaparib PARPMDA-MB-436 (BRCA1 mut)Breast Cancer2.3[10]
HCC1937 (BRCA1 mut)Breast Cancer13[10]
Talazoparib PARPMDA-MB-436 (BRCA1 mut)Breast Cancer0.13[10]
HCC1937 (BRCA1 mut)Breast Cancer10[10]
MDA-MB-231Breast Cancer0.48[10]

Note: IC50 values can vary significantly based on the assay conditions and cell lines used. This table provides a general comparison from available literature.

Preclinical studies have demonstrated that this compound shows strong tumor growth inhibition in ATM-deficient models.[8] Furthermore, a synergistic effect has been observed when combining this compound with the PARP inhibitor olaparib.[12]

Clinical Efficacy

Table 2: Selected Clinical Trial Data for this compound

TrialPhaseTreatmentCancer TypeKey Efficacy ResultsReference
STELLA (NCT04657068)1/2aThis compound + low-dose irinotecanAdvanced/Metastatic Solid TumorsATM-negative tumors: 50% confirmed Overall Response Rate (cORR). ATM-deficient (low or negative) tumors: 37% cORR.[13]

Table 3: Approved Indications and Efficacy of Selected PARP Inhibitors

InhibitorApproved CancersKey Efficacy Data (example)
Olaparib Ovarian, Breast, Pancreatic, ProstateSOLO-1 (Ovarian Cancer, BRCAm, 1st-line maintenance): Median Progression-Free Survival (PFS) not reached vs. 13.8 months with placebo.
Niraparib Ovarian, Fallopian Tube, Primary PeritonealPRIMA (Ovarian Cancer, 1st-line maintenance): Median PFS 13.8 months vs. 8.2 months with placebo in the overall population.
Rucaparib Ovarian, ProstateARIEL3 (Ovarian Cancer, recurrent, maintenance): Median PFS 10.8 months vs. 5.4 months with placebo in the intent-to-treat population.
Talazoparib Breast, ProstateEMBRACA (Breast Cancer, gBRCAm, HER2-negative): Median PFS 8.6 months vs. 5.6 months with chemotherapy.

Experimental Protocols

ATR Kinase Activity Assay

dot

ATR_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ATR/ATRIP complex - Substrate (e.g., p53) - ATP - Kinase Buffer - this compound/Controls Start->Prepare_Reagents Incubate Incubate ATR, Substrate, ATP, and this compound/Controls Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., HTRF, ELISA) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro ATR kinase activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute the purified ATR/ATRIP enzyme complex in the reaction buffer.

    • Prepare a solution of the substrate (e.g., recombinant p53 protein) in the reaction buffer.

    • Prepare a solution of ATP, including a radiolabeled version (e.g., [γ-³²P]ATP) if using a radiometric assay, in the reaction buffer.

    • Prepare serial dilutions of this compound and control compounds (e.g., DMSO as a negative control, a known ATR inhibitor as a positive control).

  • Kinase Reaction:

    • In a microplate, combine the ATR/ATRIP enzyme, the substrate, and the serially diluted this compound or control compounds.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the level of substrate phosphorylation. This can be done using various methods:

      • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the membrane using a scintillation counter.

      • Homogeneous Time-Resolved Fluorescence (HTRF): Use antibodies specific for the phosphorylated substrate, one labeled with a donor fluorophore and the other with an acceptor fluorophore.

      • ELISA: Use a primary antibody specific for the phosphorylated substrate and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PARP Activity Assay (Colorimetric)

dot

PARP_Activity_Assay_Workflow Start Start Coat_Plate Coat Microplate with Histone Proteins Start->Coat_Plate Add_Reagents Add PARP Enzyme, Activated DNA, and PARP Inhibitor/Controls Coat_Plate->Add_Reagents Initiate_Reaction Initiate Reaction with Biotinylated NAD+ Add_Reagents->Initiate_Reaction Incubate_Plate Incubate at Room Temperature Initiate_Reaction->Incubate_Plate Wash_and_Add_Strep_HRP Wash and Add Streptavidin-HRP Incubate_Plate->Wash_and_Add_Strep_HRP Add_Substrate Add TMB Substrate Wash_and_Add_Strep_HRP->Add_Substrate Stop_and_Read Stop Reaction and Read Absorbance Add_Substrate->Stop_and_Read Analyze_Data Analyze Data and Determine IC50 Stop_and_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a colorimetric PARP activity assay.

Methodology:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with histone proteins (the substrate for PARP) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Setup:

    • Add the PARP enzyme and activated DNA (to stimulate PARP activity) to each well.

    • Add serial dilutions of the PARP inhibitor or control compounds.

    • Initiate the reaction by adding a solution of biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-conjugated horseradish peroxidase (Strep-HRP) to each well and incubate.

    • Wash the plate to remove unbound Strep-HRP.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the ATR kinase assay.

Cell Viability Assay (MTT)

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, a PARP inhibitor, or control compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC50 value.

DNA Damage (γH2AX) Assay (Immunofluorescence)

Methodology:

  • Cell Treatment:

    • Grow cells on coverslips and treat them with this compound, a PARP inhibitor, or a DNA-damaging agent as a positive control.

  • Fixation and Permeabilization:

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).

    • Incubate the cells with a primary antibody specific for γH2AX (phosphorylated H2AX at Ser139), a marker for DNA double-strand breaks.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA damage.

Conclusion and Future Directions

This compound and PARP inhibitors represent two powerful, yet distinct, therapeutic strategies that target the DDR pathway in cancer. PARP inhibitors have already demonstrated significant clinical benefit in HR-deficient tumors, establishing the principle of synthetic lethality in the clinic. This compound, by targeting the ATR-mediated response to replication stress, holds promise for a different subset of tumors, particularly those with ATM deficiency, and may have a broader application in cancers with high endogenous replication stress.

The preclinical data showing synergy between ATR and PARP inhibitors is particularly exciting.[12] This combination has the potential to overcome resistance to PARP inhibitors and expand their use to a wider patient population. Clinical trials investigating these combinations are underway and will be crucial in defining the future role of these agents in cancer therapy.

For researchers and drug development professionals, a deep understanding of the underlying biology of these pathways and the development of robust predictive biomarkers will be key to maximizing the clinical potential of both this compound and PARP inhibitors, both as monotherapies and in combination. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of these important classes of anti-cancer agents.

References

Validating the Synergistic Interaction of ART0380 and Irinotecan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects of ART0380 in combination with irinotecan. We delve into the mechanistic rationale, present available preclinical and clinical data, and detail the experimental protocols used to validate this therapeutic strategy.

The combination of this compound, a selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, and irinotecan, a topoisomerase I inhibitor, is a promising approach in oncology.[1][2][3] This guide synthesizes the current understanding of their synergistic interaction, offering a framework for evaluating its potential.

Mechanistic Rationale for Synergy: A Two-Pronged Attack on Cancer Cells

The synergistic effect of combining this compound and irinotecan stems from their complementary mechanisms of action that exploit a critical vulnerability of cancer cells known as replication stress.

Irinotecan: As a topoisomerase I inhibitor, irinotecan induces single-strand breaks in the DNA of rapidly dividing cells.[1][2] During the S-phase of the cell cycle, when DNA is being replicated, these breaks lead to the stalling of replication forks, a state known as replication stress.

This compound: The ATR kinase is a crucial component of the DNA Damage Response (DDR) pathway.[1][2] It acts as a master regulator that senses replication stress and activates downstream signaling to stabilize the stalled replication forks and initiate DNA repair, allowing the cell to survive and continue proliferating. This compound selectively inhibits ATR, effectively disabling this critical rescue mechanism.

By combining the two agents, irinotecan first induces a state of high replication stress, and this compound then prevents the cancer cells from resolving this stress. This leads to the collapse of replication forks, the accumulation of DNA damage, and ultimately, a form of cell death known as mitotic catastrophe.[1][2] This enhanced cancer cell killing is particularly pronounced in tumors with existing defects in other DNA repair pathways, such as those with mutations in the ATM gene.[1][2][4][5]

Data Presentation: Preclinical and Clinical Evidence of Synergy

While full peer-reviewed publications with detailed quantitative preclinical data are emerging, abstracts from major oncology conferences provide strong evidence for the synergistic interaction between this compound and irinotecan.

Preclinical In Vivo Data

Preclinical studies in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models have demonstrated the potent anti-tumor activity of the this compound and irinotecan combination.

Table 1: Summary of Preclinical In Vivo Findings

Model TypeKey FindingsReported SynergyReference
CDX and PDX models of ATM-negative tumorsRobust tumor growth inhibition, including instances of tumor regression.Strong Synergy[1][2][3]
Various tumor xenograft modelsEnhanced efficacy compared to either agent alone.Strong Synergy[3]
Clinical Trial Data

The ongoing STELLA Phase 1/2a clinical trial (NCT04657068) is evaluating the safety and efficacy of this compound in combination with low-dose irinotecan in patients with advanced or metastatic solid tumors. Early results have been encouraging, particularly in patients with ATM-deficient tumors.[4][5][6][7]

Table 2: Key Clinical Outcomes from the STELLA Trial (AACR 2025 Data)

Patient PopulationEfficacy EndpointResultReference
ATM-negative solid tumors (at RP2D)Confirmed Overall Response Rate (cORR)50%[6][7]
ATM-deficient (ATM-low or ATM-negative) solid tumorsConfirmed Overall Response Rate (cORR)37%[6][7]
ATM-negative cancersMedian Overall Survival14 months[5]
ATM-high cancersMedian Overall Survival4 months[5]

RP2D: Recommended Phase 2 Dose

Experimental Protocols: Validating Synergistic Interactions

The following are detailed methodologies for key experiments typically employed to validate the synergistic interaction between two therapeutic agents like this compound and irinotecan.

Cell Viability Assays (MTT/CCK-8)

Objective: To quantify the cytotoxic effects of this compound and irinotecan, both individually and in combination, on cancer cell lines and to determine if the combination is synergistic, additive, or antagonistic.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., ATM-deficient and proficient lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and irinotecan in a suitable solvent (e.g., DMSO). Create a dose-response matrix with serial dilutions of each drug and their combinations in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the media containing the single agents or their combinations. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer) and measure the absorbance at 570 nm using a microplate reader.

    • CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 in the reagent to a yellow formazan dye. Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for DNA Damage Markers

Objective: To assess the molecular mechanism of the synergistic interaction by measuring the levels of key proteins involved in the DNA damage response.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, irinotecan, or the combination for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key targets include:

      • γH2AX (phosphorylated H2AX): A marker of DNA double-strand breaks.

      • p-CHK1 (phosphorylated Checkpoint Kinase 1): A downstream target of ATR, indicating ATR activity.

      • Cleaved PARP: A marker of apoptosis.

      • β-actin or GAPDH: As a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels upon treatment.

Visualizing the Synergistic Mechanism and Experimental Workflow

Signaling Pathway of Synergistic Interaction

cluster_irinotecan Irinotecan Action cluster_this compound This compound Action cluster_synergy Synergistic Outcome Irinotecan Irinotecan Topoisomerase1 Topoisomerase I Irinotecan->Topoisomerase1 Inhibits SSB DNA Single-Strand Breaks Topoisomerase1->SSB Causes ReplicationStress Replication Stress SSB->ReplicationStress Leads to ATR ATR Kinase ReplicationStress->ATR Activates ForkCollapse Replication Fork Collapse ReplicationStress->ForkCollapse This compound This compound This compound->ATR Inhibits This compound->ForkCollapse Promotes DDR DNA Damage Response (DDR) ATR->DDR Activates ATR->ForkCollapse Prevents CellCycleArrest Cell Cycle Arrest & DNA Repair DDR->CellCycleArrest Initiates DNA_Damage Accumulated DNA Damage ForkCollapse->DNA_Damage MitoticCatastrophe Mitotic Catastrophe & Cell Death DNA_Damage->MitoticCatastrophe

Caption: Signaling pathway of this compound and irinotecan synergy.

Experimental Workflow for Validating Synergy

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Cancer Cell Lines (ATM+/ATM-) DoseResponse Dose-Response Matrix (this compound + Irinotecan) CellCulture->DoseResponse ViabilityAssay Cell Viability Assay (MTT / CCK-8) DoseResponse->ViabilityAssay WesternBlot Western Blot (γH2AX, p-CHK1) DoseResponse->WesternBlot CI_Calc Combination Index (CI) Calculation ViabilityAssay->CI_Calc Efficacy Synergistic Efficacy CI_Calc->Efficacy Informs Mechanism Mechanistic Insight WesternBlot->Mechanism Mechanism->Efficacy Supports Xenograft Xenograft Models (CDX / PDX) Treatment Treatment Groups: - Vehicle - this compound - Irinotecan - Combination Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Measurement Treatment->TGI TGI->Efficacy

Caption: Experimental workflow for validating drug synergy.

References

ART0380: Unraveling Cross-Resistance and Synergistic Opportunities with Other DNA Damage Response Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the preclinical cross-resistance and synergistic potential of ART0380, a novel Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, with other key players in the DNA Damage Response (DDR) pathway.

This compound (alnodesertib) is a potent and selective, orally bioavailable inhibitor of ATR kinase, a critical regulator of the cellular response to DNA damage and replication stress.[1][2] Its mechanism of action centers on preventing cancer cells from repairing damaged DNA, ultimately leading to cell death.[1][2] This has positioned this compound as a promising therapeutic agent, particularly for cancers with inherent defects in DNA repair pathways, such as those with mutations in the ATM gene.[3][4] Preclinical and clinical studies are ongoing to evaluate this compound both as a monotherapy and in combination with other anti-cancer agents.[5]

This guide provides a comparative analysis of the existing preclinical data on the cross-resistance and synergistic interactions between this compound and other DDR inhibitors, with a focus on PARP inhibitors.

Synergistic Potential of this compound with PARP Inhibitors

Preclinical evidence strongly suggests a synergistic relationship between this compound and the PARP inhibitor olaparib. An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 highlighted that the combination of this compound and olaparib resulted in strong synergy in tumor xenograft models.[1] This finding is consistent with the broader understanding of the interplay between the ATR and PARP pathways. PARP inhibitors trap PARP enzymes on DNA, leading to stalled replication forks and the accumulation of single-strand breaks, which in turn activates the ATR pathway. By inhibiting ATR, this compound can prevent the repair of this PARP inhibitor-induced damage, leading to a synthetic lethal effect and enhanced cancer cell killing.

While the full peer-reviewed data from the study by Majithiya et al. is not yet available, the abstract indicates a significant potential for this combination therapy.[1] Further research is needed to fully quantify the extent of this synergy and to explore the development of resistance to this combination.

Cross-Resistance Profile: An Area for Further Investigation

Currently, there is a lack of publicly available, detailed quantitative data from studies specifically designed to assess cross-resistance between this compound and other DDR inhibitors. Such studies would typically involve generating cell lines resistant to this compound and then evaluating their sensitivity to other DDR inhibitors, and vice versa.

However, the broader scientific literature on ATR and PARP inhibitors provides some insights into potential mechanisms of resistance and cross-resistance. Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of homologous recombination repair. In such cases, the cells may still be sensitive to ATR inhibitors, which act further upstream in the DNA damage response. Conversely, resistance to ATR inhibitors could potentially confer cross-resistance to PARP inhibitors if the resistance mechanism involves the upregulation of alternative DNA repair pathways that can compensate for the inhibition of both targets.

Experimental Protocols

While specific protocols for this compound cross-resistance studies are not yet published, the following represents a general methodology for assessing the synergistic effects and cross-resistance of DDR inhibitors in preclinical models, based on similar published studies.

In Vitro Synergy and Cross-Resistance Assays
  • Cell Lines and Culture: A panel of cancer cell lines with varying DDR gene mutations (e.g., ATM-deficient, BRCA1/2 mutant) would be used. Cells would be cultured in appropriate media and conditions.

  • Drug Treatment: Cells would be treated with a dose-response matrix of this compound and another DDR inhibitor (e.g., olaparib) for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability would be measured using assays such as CellTiter-Glo®.

  • Data Analysis: The combination index (CI) would be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). For cross-resistance studies, IC50 values for each drug would be determined in both the parental and drug-resistant cell lines.

  • Generation of Resistant Cell Lines: Drug-resistant cell lines would be generated by continuous exposure of parental cells to escalating concentrations of the selected DDR inhibitor over several months.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice would be subcutaneously implanted with tumor cells from the selected cancer cell lines.

  • Drug Administration: Once tumors reach a specified size, mice would be randomized into treatment groups: vehicle control, this compound alone, other DDR inhibitor alone, and the combination of both. Drugs would be administered orally or via intraperitoneal injection at predetermined doses and schedules.

  • Tumor Growth Measurement: Tumor volume would be measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) would be calculated for each treatment group. Statistical analysis would be performed to determine the significance of the combination therapy compared to monotherapy.

  • Pharmacodynamic Studies: Tumor and surrogate tissues would be collected at various time points to assess target engagement and downstream pathway modulation (e.g., by measuring levels of phosphorylated CHK1, a downstream target of ATR).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating drug synergy.

DDR_Pathway cluster_damage DNA Damage cluster_parp PARP Pathway cluster_atr ATR Pathway DNA_Lesion DNA Lesion (e.g., Single-Strand Break) PARP PARP (trapped on DNA) DNA_Lesion->PARP recruits ATR ATR DNA_Lesion->ATR activates DNA_Repair DNA Repair PARP->DNA_Repair facilitates PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP inhibits CHK1 CHK1 ATR->CHK1 phosphorylates This compound This compound This compound->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest CHK1->DNA_Repair Synergy_Workflow Start Start: Select Cell Lines In_Vitro In Vitro Synergy Assay (Dose-Response Matrix) Start->In_Vitro Viability Measure Cell Viability In_Vitro->Viability CI_Calc Calculate Combination Index (CI) Viability->CI_Calc Synergy_Result Synergistic? (CI < 1) CI_Calc->Synergy_Result In_Vivo In Vivo Xenograft Model Synergy_Result->In_Vivo Yes End End: Evaluate Synergy Synergy_Result->End No TGI Measure Tumor Growth Inhibition (TGI) In_Vivo->TGI PD_Analysis Pharmacodynamic Analysis TGI->PD_Analysis PD_Analysis->End

References

Safety Operating Guide

Proper Disposal of ART0380: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of ART0380, a Potent ATR Kinase Inhibitor.

This document provides procedural guidance for the safe and compliant disposal of this compound (also known as Alnodesertib), a substance under investigation for its antitumor activity.[1] Due to its nature as a potent, selective, and ATP-competitive ATR kinase inhibitor, proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain environmental compliance.[2] This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Key Compound Information

The following table summarizes essential data for this compound.

PropertyValueSource
Molecular Formula C18H24N6O2S[2]
Molecular Weight 388.49 g/mol [2]
CAS Number 2267316-76-5[1]
Solubility 10 mM in DMSO[2]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months[2]

Experimental Protocols for Disposal

As this compound is a research chemical, specific degradation or neutralization protocols are not publicly available. Therefore, disposal must adhere to the principles of hazardous chemical waste management. The following step-by-step procedures are based on general laboratory safety guidelines.

Procedure for Segregation and Packaging of this compound Waste
  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous chemical waste. This includes, but is not limited to:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

      • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Do not mix this compound waste with other waste streams such as biohazardous waste, radioactive waste, or non-hazardous trash.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound (e.g., powder, contaminated weigh boats, gloves, and other disposable lab supplies) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. A polyethylene drum or a designated hazardous waste bag within a rigid secondary container is recommended.

  • Liquid Waste Disposal:

    • Collect liquid waste containing this compound, including stock solutions and experimental residues, in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

    • Segregate aqueous solutions from organic solvent solutions.

  • Disposal of "Empty" Containers:

    • Containers that have held this compound are not considered empty unless they have been triple-rinsed.

    • The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (Alnodesertib)".

    • List all components of a mixture, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

  • Storage and Pickup:

    • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure secondary containment for all liquid waste containers to prevent spills.

    • Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

ART0380_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Steps A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Is the waste solid or liquid? A->B C Collect in a labeled, leak-proof solid waste container. B->C Solid D Segregate by solvent (aqueous vs. organic). B->D Liquid F Store waste in a designated secure area with secondary containment. C->F E Collect in a labeled, sealed, chemical-resistant liquid waste container. D->E E->F G Arrange for pickup by certified hazardous waste disposal service (e.g., EHS). F->G

Caption: Workflow for the proper segregation and disposal of this compound waste.

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most detailed and compliant procedures. In case of a spill or exposure, contact your institution's emergency services and Environmental Health and Safety department immediately.

References

Essential Safety and Logistical Information for Handling ART0380

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of ART0380, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. As a compound under investigation for cancer therapy, this compound requires careful handling to ensure personnel safety and maintain experimental integrity. This guide is intended to be a primary resource for laboratory personnel, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE) and Safety Precautions

Given that this compound is an active pharmacological agent with potential cytotoxic effects, stringent adherence to safety protocols is mandatory. The following PPE is recommended for all procedures involving the handling of this compound.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption. Double gloving is recommended when handling concentrated solutions.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of solutions containing this compound.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling solutions in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling the powder outside of a certified chemical fume hood.To prevent inhalation of the powder or aerosols.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Handling

Proper storage and handling are critical to maintain the stability and efficacy of this compound.

Storage Conditions

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 Months
-20°C1 Month[1]

Solution Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, further dilutions may be made in vehicles such as corn oil or a formulation containing PEG300, Tween-80, and saline.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

Waste Categories and Disposal Procedures

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions of this compound Collect in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes, flasks) Place in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous chemical waste in a designated, sealed container.

All waste must be disposed of through your institution's environmental health and safety (EHS) office.

Experimental Protocols

The following are representative protocols for experiments involving this compound.

In Vitro Cell-Based Assays

A common application of this compound is to treat cancer cell lines in culture to assess its anti-proliferative activity.

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a cell counting assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Western Blotting for Target Engagement

Western blotting can be used to confirm that this compound is inhibiting the ATR kinase pathway by measuring the phosphorylation of downstream targets like Chk1.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Chk1 (p-Chk1) and total Chk1, followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Analysis: Quantify the band intensities to determine the effect of this compound on Chk1 phosphorylation.

Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway, which is inhibited by this compound.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA Damage DNA Damage RPA RPA ATR ATR Chk1 Chk1 ATR->Chk1 Phosphorylates ATRIP ATRIP ATRIP->ATR RPA->ATRIP 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex TopBP1 TopBP1 9-1-1 Complex->TopBP1 TopBP1->ATR Activates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Chk1->Apoptosis This compound This compound This compound->ATR Inhibits

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for Handling this compound

This diagram outlines the key steps for safely handling this compound in a laboratory setting.

ART0380_Handling_Workflow cluster_0 Preparation cluster_1 Compound Handling cluster_2 Cleanup and Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid this compound Weigh Solid this compound Prepare Workspace->Weigh Solid this compound Prepare Stock Solution Prepare Stock Solution Weigh Solid this compound->Prepare Stock Solution Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。